molecular formula C11H13N3O B13258279 N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13258279
M. Wt: 203.24 g/mol
InChI Key: QNDUIKWMZPYHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (CAS Number: 2060041-36-1) is a chemical compound with the molecular formula C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol . It is supplied for research purposes as a high-purity material. The pyrazole scaffold is a privileged structure in medicinal chemistry and is frequently employed as a bioisostere for benzene rings in lead optimization efforts for drug discovery . This compound serves as a key synthetic intermediate in the development of novel kinase inhibitors. Specifically, derivatives based on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which shares a similar structural motif, have been identified as potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a critical role in regulating the cell division cycle, and its aberrant activity is linked to various human cancers. The development of selective CDK2 inhibitors is a promising strategy for new cancer treatments and for overcoming resistance to other therapies . Furthermore, the 1H-pyrazol-4-amine moiety is a common structural feature in compounds investigated for targeting other oncology-related kinases, such as FLT3-ITD and BCR-ABL , which are relevant in acute myeloid leukemia (AML) . Researchers can utilize this compound to synthesize and explore new chemical entities for potential antiproliferative activity against a broad panel of cancer cell lines. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-8-5-10(15-2)3-4-11(8)14-9-6-12-13-7-9/h3-7,14H,1-2H3,(H,12,13)

InChI Key

QNDUIKWMZPYHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=CNN=C2

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine , features a secondary amine linkage connecting an electron-rich aryl ring (4-methoxy-2-methylphenyl) to the C4 position of a 1H-pyrazole core.[1]

Direct nucleophilic aromatic substitution (

1Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling1

Critical Strategic Constraint: The N1 nitrogen of the pyrazole ring is acidic (

1
Retrosynthetic Pathway

The synthesis is disconnected at the exocyclic C-N bond, leading to two primary precursors: a protected 4-bromopyrazole and 4-methoxy-2-methylaniline.[1]

RetrosynthesisTargetTarget:N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amineIntermediateProtected Intermediate:1-(PG)-N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amineTarget->Intermediate DeprotectionPrecursorsPrecursors:1-(PG)-4-Bromo-1H-pyrazole  +  4-Methoxy-2-methylanilineIntermediate->Precursors C-N Coupling (Buchwald-Hartwig)

Figure 1: Retrosynthetic analysis showing the necessity of a protecting group (PG) strategy.[1]

Strategic Route Selection

ParameterRoute A: Pyrazole-Br + AnilineRoute B: Pyrazole-NH2 + Aryl-Br
Starting Material 4-Bromo-1H-pyrazole (Stable, Cheap)4-Nitro-1H-pyrazole (Requires reduction)
Coupling Partner 4-Methoxy-2-methylaniline (Stable, Commercial)4-Bromo-3-methylanisole (Commercial)
Stability High.[1] Both partners are shelf-stable.[1]Low. 4-Aminopyrazoles oxidize rapidly.[1]
Cost Efficiency High Moderate
Recommendation SELECTED Reserved for specific analogs

Selected Strategy: Route A using a THP (Tetrahydropyranyl) or Trityl (Trt) protecting group.[1] THP is chosen here for its balance of acid-lability and stability under basic coupling conditions.[1]

Detailed Experimental Protocol

Phase 1: Protection of 4-Bromo-1H-pyrazole

Objective: Mask the acidic N1 proton to enable Pd-catalysis.[1] Reaction: 4-Bromo-1H-pyrazole + 3,4-Dihydro-2H-pyran (DHP)

1

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 equiv)[1]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Procedure:

  • Dissolve 4-Bromo-1H-pyrazole (10.0 g, 68 mmol) in dry DCM (100 mL).

  • Add pTSA (1.17 g, 6.8 mmol) followed by dropwise addition of DHP (9.3 mL, 102 mmol) at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexane).

  • Yield Expectation: >90% (Colorless oil or white solid).

Phase 2: Buchwald-Hartwig Cross-Coupling

Objective: Construct the C-N bond between the pyrazole C4 and the aniline nitrogen.[1] Reaction: 1-THP-4-bromopyrazole + 4-Methoxy-2-methylaniline

Reagents:

  • Electrophile: 1-THP-4-bromo-1H-pyrazole (1.0 equiv)[1]

  • Nucleophile: 4-Methoxy-2-methylaniline (1.2 equiv)[1]

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2[1]
    
  • Ligand: XPhos or tBuBrettPhos (4-10 mol%) - Critical for electron-rich anilines.[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 - 2.0 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Procedure:

  • Inert Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Charging: Add 1-THP-4-bromopyrazole (1.0 g, 4.3 mmol), 4-Methoxy-2-methylaniline (710 mg, 5.2 mmol),

    
     (196 mg, 0.21 mmol), XPhos (205 mg, 0.43 mmol), and NaOtBu (620 mg, 6.45 mmol).
    
  • Solvation: Add degassed Toluene (15 mL).

  • Reaction: Heat to 100°C for 12-16 hours.

    • Checkpoint: The solution should turn dark (active Pd species).[1] If it remains pale or precipitates black metal early, oxygen ingress may have occurred.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc).[1] Concentrate the filtrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is the Protected Amine .[1]

Phase 3: Deprotection (THP Removal)

Objective: Reveal the free NH on the pyrazole ring.[1] Reaction: Acidic Hydrolysis[1]

Procedure:

  • Dissolve the coupled intermediate in Methanol (MeOH) or Ethanol (EtOH).[1]

  • Add 4M HCl in Dioxane (5 equiv) or concentrated aqueous HCl (catalytic amount often insufficient; stoichiometric acid required to protonate the pyridine-like nitrogen and cleave THP).

  • Stir at RT or mild heat (40°C) for 2-4 hours.

  • Neutralization: Carefully neutralize with sat. NaHCO3 or NaOH to pH ~8.[1] Caution: Product may precipitate.[1]

  • Isolation: Extract with EtOAc or DCM (if soluble) or filter the precipitate if the product is a solid.[1]

  • Final Purification: Recrystallization from EtOH/Water or reverse-phase HPLC if high purity (>99%) is required for biological assays.[1]

Process Validation & Analytical Data

Reaction Workflow Visualization

WorkflowStartStart:4-Br-PyrazoleStep1Step 1:THP Protection(DCM, pTSA)Start->Step1Step2Step 2:Buchwald Coupling(Pd/XPhos, NaOtBu)Step1->Step2 + AnilineStep3Step 3:Acidic Deprotection(HCl/MeOH)Step2->Step3FinalFinal Product:N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amineStep3->Final

Figure 2: Sequential workflow for the synthesis of the target amine.

Expected Analytical Signatures

To validate the synthesis, compare your data against these expected values:

TechniqueExpected Signal / ObservationInterpretation
LC-MS

Da
Confirms molecular weight (C11H13N3O).[1]
1H NMR (DMSO-d6)

ppm (br s, 1H)
Pyrazole N-H (Disappears with D2O shake).
1H NMR

ppm (s, 2H)
Pyrazole C3-H and C5-H . Often appear as broad singlets due to tautomerism.[1]
1H NMR

ppm (s, 3H)
Methoxy (-OCH3) group.
1H NMR

ppm (s, 3H)
Aryl Methyl (-CH3) group.[1]
1H NMR

ppm (m, 3H)
Aryl protons (ABX system typical for 1,2,4-substitution).

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion in Coupling:

    • Cause: Catalyst poisoning by the pyrazole nitrogen (if deprotection occurred or protection failed).[1]

    • Solution: Ensure strictly anhydrous conditions; switch to Trityl (Trt) protection which is more robust than THP.[1]

  • Regioselectivity Issues:

    • Observation: Arylation on the pyrazole nitrogen instead of the amine.[1]

    • Solution: This pathway is blocked by the protecting group.[1] If observed, the PG was lost. Lower reaction temperature or change base to

      
       (milder).
      
  • Oxidation:

    • Observation: Darkening of the reaction mixture without product formation.[1]

    • Solution: Degas solvents thoroughly (freeze-pump-thaw or sparging with Argon for 20 mins).[1]

Safety Considerations
  • Palladium Residues: Final compounds for biological testing must be scavenged for heavy metals (use SiliaMetS® or similar scavengers).[1]

  • DHP/THP: DHP is flammable and volatile.[1] Handle in a fume hood.

  • Pressure: If performing the coupling in a sealed vial (microwave), ensure the vessel is rated for the pressure of toluene at 100°C.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • [1]

  • Coupling of Pyrazoles (Specific Precedent)

    • Usami, Y., et al. (2020). "Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles." Molecules.
  • Protection Strategies for Azoles

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Text).
    • [1]

  • General Synthesis of 4-Aminopyrazoles

    • PubChem Compound Summary for 1H-pyrazol-4-amine.[1][2]

Protocol: Synthesis of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust synthesis of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine , a privileged scaffold in kinase inhibitor discovery (specifically Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) pathways).

The protocol utilizes a modular Buchwald-Hartwig Cross-Coupling strategy. Unlike nucleophilic aromatic substitution (


), which fails due to the electron-rich nature of both the pyrazole and the aniline, this palladium-catalyzed route ensures high fidelity and regioselectivity. The workflow incorporates a trityl (trityl) protecting group strategy to mask the acidic pyrazole 

-H, preventing catalyst poisoning and ensuring exclusive

-amination.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target molecule at the critical


 bond.
  • Disconnection: The strategic break occurs between the pyrazole C4 position and the exocyclic nitrogen.

  • Synthons: This reveals two primary precursors: an electrophilic 4-halopyrazole and a nucleophilic aniline.

  • Forward Strategy:

    • Protection: 4-Bromopyrazole is protected with a trityl group to solubilize the intermediate and block the N1 site.

    • Coupling: Palladium-catalyzed amination couples the protected pyrazole with 4-methoxy-2-methylaniline.

    • Deprotection: Acid-mediated removal of the trityl group yields the final free base.

Pathway Visualization

Retrosynthesis Target Target: N-(4-Methoxy-2-methylphenyl)- 1H-pyrazol-4-amine Precursor1 Synthon A: 4-Methoxy-2-methylaniline (Nucleophile) Target->Precursor1 C-N Disconnection Precursor2 Synthon B: 1-Trityl-4-bromopyrazole (Electrophile) Target->Precursor2 Buchwald-Hartwig

Figure 1: Retrosynthetic breakdown of the target molecule identifying key synthons.

Critical Reagents & Materials

The selection of the catalyst system is the single most critical factor. The ortho-methyl group on the aniline introduces steric hindrance, requiring a specialized phosphine ligand.

ComponentReagentRoleSelection Rationale
Substrate A 4-Bromo-1H-pyrazoleCore ScaffoldStable halogenated precursor.
Substrate B 4-Methoxy-2-methylanilineCoupling PartnerElectron-rich aniline; commercially available.
Protecting Group Trityl Chloride (TrtCl)N-ProtectionSteric bulk prevents N-arylation; easily removed by TFA.
Catalyst Source

Metal SourceProvides

without reactive ligands interfering.
Ligand BrettPhos or tBuXPhos LigandCritical: BrettPhos is optimized for hindered primary amines and prevents

-hydride elimination.
Base

BaseStrong enough to deprotonate the aniline-Pd complex; soluble in toluene.
Solvent Toluene (anhydrous)MediumHigh boiling point (

) supports active catalytic cycle.

Detailed Synthesis Protocol

Step 1: Protection of 4-Bromopyrazole

Objective: Mask the pyrazole N-H to prevent catalyst sequestration.

  • Setup: Charge a round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv) and dry DCM (0.2 M concentration).

  • Addition: Add Triethylamine (

    
    , 1.5 equiv) followed by Trityl Chloride  (1.1 equiv) portion-wise at 
    
    
    
    .
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (

    
    ) moves significantly higher than the starting material.
    
  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or pass through a short silica plug.

    • Yield Expectation: >90%[1][2][3]

    • Checkpoint:

      
       NMR must show trityl aromatic protons (7.1-7.4 ppm) and pyrazole protons (singlets, 
      
      
      
      ppm).
Step 2: Buchwald-Hartwig Cross-Coupling

Objective: Form the C-N bond between the hindered aniline and the protected pyrazole.

  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial. Cycle Argon/Nitrogen 3 times.

  • Catalyst Pre-mix: Add

    
      (2 mol%) and BrettPhos  (4 mol%). Add anhydrous Toluene  (5 mL/mmol) and stir at RT for 5 mins to form the active catalyst complex (solution turns from dark purple to orange/brown).
    
  • Substrate Addition: Add 1-Trityl-4-bromopyrazole (1.0 equiv), 4-Methoxy-2-methylaniline (1.2 equiv), and

    
      (1.5 equiv).
    
  • Reaction: Seal the vessel and heat to

    
      for 12-16 hours.
    
    • Mechanistic Note: The base deprotonates the amine after coordination to Pd. The steric bulk of BrettPhos facilitates the reductive elimination of the hindered product.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate the filtrate.

Step 3: Deprotection & Isolation

Objective: Remove the trityl group to release the final 1H-pyrazole.

  • Acidolysis: Dissolve the crude intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) (10 equiv) and Triethylsilane (2 equiv, scavenger for trityl cation). Stir at RT for 2 hours.

    • Visual Cue: The solution may turn bright yellow/orange.

  • Neutralization: Carefully quench with saturated

    
     until pH 
    
    
    
    .
  • Extraction: Extract with EtOAc (

    
    ).
    
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[4]

    • Mobile Phase: Gradient 0%

      
       10% MeOH in DCM. (The free pyrazole is polar).
      
  • Final Product: Off-white to pale yellow solid.

Experimental Workflow Diagram

Workflow Step1 Step 1: Protection (4-Br-Pyrazole + TrtCl) Step2 Step 2: Catalytic Coupling (Pd2(dba)3 / BrettPhos / NaOtBu) Step1->Step2 Intermediate 1 (Isolated) Step3 Step 3: Deprotection (TFA / DCM / Et3SiH) Step2->Step3 Intermediate 2 (Crude) Final Final Isolation (Column Chromatography) Step3->Final Target Molecule

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected parameters.

1H NMR (400 MHz, DMSO-d6):

  • Pyrazole C3/C5-H:

    
     7.60 – 8.00 ppm (2H, broad singlets). Note: These may appear equivalent due to tautomerism if the sample is wet, or distinct if dry.
    
  • Amine N-H:

    
     7.20 – 7.50 ppm (1H, singlet, exchangeable).
    
  • Aromatic Ring:

    • 
       6.80 (d, J=8Hz, 1H, C6-H)
      
    • 
       6.75 (d, J=2Hz, 1H, C3-H)
      
    • 
       6.65 (dd, 1H, C5-H)
      
  • Methoxy (-OCH3):

    
     3.70 ppm (3H, singlet).[5]
    
  • Methyl (-CH3):

    
     2.15 – 2.25 ppm (3H, singlet).
    
  • Pyrazole N-H:

    
     12.50 – 12.90 ppm (1H, broad singlet).
    

Mass Spectrometry (ESI+):

  • Calculated MW (

    
    ): 217.27 Da
    
  • Observed

    
    
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure Pyrazole is 100% trityl-protected. Free NH kills Pd catalysts.
Debromination (Reduction)

-Hydride Elimination
Switch ligand to BrettPhos or RuPhos . Avoid primary alcohol solvents.
Regioisomers N-ArylationConfirm the starting material is 4-bromo, not 3-bromo. Use Trityl group to sterically block N.
Stuck at Intermediate Incomplete DeprotectionTrityl removal can be slow. Increase TFA concentration or heat to

. Use scavenger (

).

References

  • BenchChem Technical Support. (2025).[6] Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. BenchChem. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

  • Li, H., et al. (2015).[7] Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers. Link

Sources

Methodological & Application

In vitro kinase assay protocol for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Kinase Assay Protocol for Characterizing N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Introduction

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine represents a classic aminopyrazole scaffold , a privileged structure in medicinal chemistry known for targeting the ATP-binding pocket of protein kinases. This chemical class frequently exhibits potent inhibitory activity against serine/threonine kinases such as Aurora Kinases (A/B) , Cyclin-Dependent Kinases (CDKs) , and JAK family kinases [1, 2].

Given its structural features—a pyrazole core capable of forming key hydrogen bonds with the kinase hinge region and a substituted aniline moiety designed to occupy the hydrophobic pocket—this compound functions as a Type I ATP-competitive inhibitor .

This Application Note details a robust, universal protocol for characterizing the inhibitory potency (IC50) of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine using the ADP-Glo™ Kinase Assay platform. While this protocol uses Aurora A Kinase as a representative model system due to the scaffold's high affinity for this family, the methodology is adaptable to other serine/threonine or tyrosine kinases.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method. The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Mechanism of Action:

  • Kinase Reaction: The kinase transfers a phosphate group from ATP to a substrate, producing ADP.

  • ADP-Glo™ Reagent: Terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Kinase Detection Reagent: Converts the generated ADP back to ATP, which is then used by luciferase to generate light. The luminescence signal is directly proportional to kinase activity.

This method is ideal for ATP-competitive inhibitors like N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine because it allows precise control over ATP concentration (typically set at


 or 

) to accurately determine potency.
Figure 1: ADP-Glo™ Assay Mechanism

ADPGlo_Mechanism Substrate Substrate + ATP Kinase Kinase Reaction (60 min) Substrate->Kinase Enzyme Added ADP_Product ADP + Phospho-Substrate Kinase->ADP_Product ADPGlo_Reagent ADP-Glo™ Reagent (Depletes ATP) ADP_Product->ADPGlo_Reagent Stop Rxn ADP_Only ADP Only (ATP Removed) ADPGlo_Reagent->ADP_Only 40 min Incubation Detection_Reagent Detection Reagent (ADP -> ATP -> Light) ADP_Only->Detection_Reagent Signal Luminescence (RLU) Detection_Reagent->Signal 30-60 min Incubation

Caption: Schematic workflow of the ADP-Glo™ Kinase Assay. The signal is generated only from ADP produced by the kinase reaction.

Materials & Reagents

Chemical Reagents
ReagentDescriptionStorage
Test Compound N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine-20°C (Powder)
Kinase Recombinant Human Aurora A (or target of interest)-80°C
Substrate Myelin Basic Protein (MBP) or Kemptide-20°C
ATP Ultra-Pure ATP (10 mM stock)-20°C
Assay Buffer 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT4°C / Fresh
Detection Kit ADP-Glo™ Kinase Assay (Promega)-20°C
Control Inhibitor Staurosporine (Broad spectrum kinase inhibitor)-20°C
Solvent DMSO (Dimethyl sulfoxide), AnhydrousRT
Equipment
  • Plate Reader: Multimode reader capable of Luminescence detection (e.g., PerkinElmer EnVision, BMG CLARIOstar).

  • Plates: 384-well, low-volume, white, solid-bottom polystyrene plates (e.g., Corning #3824).

  • Liquid Handling: Multichannel pipettes or automated dispenser (e.g., Echo Acoustic Dispenser for nanoliter transfers).

Experimental Protocol

Step 1: Compound Preparation (Serial Dilution)

Objective: Prepare a 10-point dose-response curve.

  • Stock Solution: Dissolve N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine in 100% DMSO to a concentration of 10 mM . Vortex until fully dissolved.

  • Intermediate Dilution: Dilute the stock to 100 µM in 100% DMSO (1:100 dilution).

  • Serial Dilution: Prepare a 3-fold serial dilution series in 100% DMSO in a 96-well source plate.

    • Top Concentration: 100 µM.

    • Range: 100 µM down to ~0.005 µM (10 points).

  • Working Solution: Dilute the DMSO stocks 1:25 into 1X Assay Buffer to create 4X working solutions (4% DMSO).

    • Final Assay Concentration: The top concentration in the assay will be 1 µM (1% DMSO final).

Step 2: Kinase Reaction Setup (10 µL Volume)

Perform all steps on ice until the reaction starts.

ComponentVolume per WellFinal Conc.
Compound (4X) 2.5 µLVariable (1% DMSO)
Kinase (4X) 2.5 µL1–5 ng/well (Optimized)
Substrate/ATP Mix (2X) 5.0 µL20 µM ATP / 0.2 mg/mL Substrate
Total Volume 10.0 µL
  • Add Compound: Dispense 2.5 µL of the 4X Compound working solution into the 384-well plate.

    • Positive Control (Max Signal): Add 2.5 µL of 4% DMSO in Assay Buffer (No inhibitor).

    • Negative Control (Min Signal): Add 2.5 µL of 4% DMSO + Buffer (No enzyme).

  • Add Enzyme: Dispense 2.5 µL of 4X Kinase solution.

    • Pre-Incubation: Incubate for 10 minutes at RT to allow the inhibitor to bind the kinase active site.

  • Start Reaction: Add 5.0 µL of 2X ATP/Substrate Mix.

    • Note: Ensure ATP concentration is at or below the

      
       apparent for the kinase (typically 10–50 µM) to maximize sensitivity to ATP-competitive inhibitors.
      
  • Incubation: Seal the plate and incubate for 60 minutes at Room Temperature (22–25°C).

Step 3: ADP Detection
  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at RT.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

    • Incubate for 30–60 minutes at RT.

Step 4: Data Acquisition
  • Measure Luminescence (Integration time: 0.5 – 1.0 second/well).

Data Analysis & Interpretation

Signal Calculation

Calculate the percent inhibition for each compound concentration using the following formula:



  • 
    : Luminescence of the test well.
    
  • 
    : Average luminescence of DMSO control (Enzyme + Substrate).
    
  • 
    : Average luminescence of No Enzyme control (Background).
    
IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Compound Concentration] (x-axis). Fit the data using a non-linear regression model (4-parameter logistic equation):



Figure 2: Expected Dose-Response Curve

Caption: Representative data table and fit for a potent aminopyrazole inhibitor.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal/Background (S/B < 3) Insufficient Enzyme ActivityTitrate enzyme concentration; ensure ATP is not degraded.
High Background ATP ContaminationUse Ultra-Pure ATP; ensure ADP-Glo Reagent incubation is sufficient (40 min).
Inconsistent Replicates Pipetting Error / DMSO EffectUse automated dispensing; ensure DMSO < 2% final; spin down plates.
Right-Shifted IC50 (Low Potency) High ATP ConcentrationAminopyrazoles are ATP-competitive. Ensure [ATP] ≤

.

References

  • Zanfirescu, A. et al. (2025).[1] Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. Link

  • Cheong, J.E. et al. (2016). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ChemMedChem. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Lombardo, L.J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. J. Med. Chem. (Reference for aminopyrazole/aminopyrimidine scaffold utility). Link

Sources

Application Note: Evaluation of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine in cancer research. This document treats the compound as a privileged scaffold for kinase inhibition (specifically targeting JAK, CDK, or Aurora kinase families), based on its structural classification as a 4-aminopyrazole derivative.

Introduction & Mechanism of Action

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine represents a class of 4-aminopyrazoles , a privileged structural motif in medicinal chemistry known for potent kinase inhibition. The molecule features an electron-rich 4-methoxy-2-methylphenyl tail coupled to a pyrazole-amine core.

Mechanistic Relevance

In oncology, this scaffold functions primarily as an ATP-competitive inhibitor . The pyrazole moiety typically forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the substituted phenyl ring occupies the hydrophobic back-pocket (selectivity pocket). Literature on analogous structures suggests activity against:

  • Janus Kinases (JAKs): Modulating the JAK/STAT pathway in hematological malignancies.

  • Cyclin-Dependent Kinases (CDKs): Inducing G1/S cell cycle arrest in solid tumors.

  • Aurora Kinases: Causing G2/M arrest and polyploidy.

Material Preparation & Handling

Physicochemical Properties[1][2][3][4][5][6][7]
  • Molecular Formula: C₁₁H₁₃N₃O

  • Molecular Weight: ~203.24 g/mol

  • Solubility: Low in water; High in DMSO (Dimethyl sulfoxide).

  • Appearance: Typically off-white to pale yellow solid.

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Weigh 2.03 mg of the compound.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Mixing: Vortex for 30 seconds until fully dissolved. If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Storage: Aliquot into 50 µL vials and store at -80°C . Avoid freeze-thaw cycles (>3 cycles).

Table 1: Dilution Scheme for Dose-Response (9-Point)

Step Source Volume Transfer Diluent (Media) Final Conc.
Stock 10 mM DMSO Stock - - 10 mM
Working 10 mM Stock 1 µL into 999 µL Media + 0.1% DMSO 10 µM
Dil 1 10 µM Working 100 µL into 200 µL Media + 0.1% DMSO 3.33 µM
Dil 2 3.33 µM Soln 100 µL into 200 µL Media + 0.1% DMSO 1.11 µM

| ...continue 1:3 serial dilution... | | | | |

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) in cancer cell lines (e.g., HeLa, K562, MCF-7).

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Aspirate media and add 100 µL of compound dilutions (from Table 1). Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Staurosporine) .

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 3–4h until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Target Engagement (Western Blot)

Purpose: Verify inhibition of downstream signaling (e.g., STAT3 phosphorylation for JAK inhibition).

  • Lysate Prep: Treat cells (6-well plate, 70% confluent) with IC50 and 5xIC50 concentrations for 6 hours. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Electrophoresis: Load 20–30 µg protein/lane on 10% SDS-PAGE.

  • Transfer: Transfer to PVDF membrane.

  • Blocking: 5% BSA in TBST for 1h (Do not use milk for phospho-antibodies).

  • Primary Antibody: Incubate overnight at 4°C with:

    • Anti-p-STAT3 (Tyr705) OR Anti-p-Rb (Ser807/811).

    • Loading Control: Anti-GAPDH.

  • Detection: HRP-conjugated secondary antibody + ECL substrate.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: Distinguish between G1 arrest (CDK inhibition) and G2/M arrest (Aurora inhibition).

  • Treatment: Treat cells for 24h.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

  • Analysis: Incubate 30 min at 37°C. Analyze on flow cytometer (PE channel).

Visualization & Logic

Pathway Diagram: Kinase Inhibition Mechanism

The following diagram illustrates the potential intervention points of the pyrazole-amine scaffold within the JAK/STAT and Cell Cycle pathways.

KinasePathways cluster_JAK JAK/STAT Pathway cluster_CellCycle Cell Cycle Regulation Compound N-(4-Methoxy-2-methylphenyl)- 1H-pyrazol-4-amine ATP ATP Binding Pocket Compound->ATP Competes with ATP JAK JAK Kinase Compound->JAK Inhibits CDK CDK/Cyclin Complex Compound->CDK Inhibits ATP->JAK Required for Activation ATP->CDK Required for Activation STAT STAT3 JAK->STAT Phosphorylates pSTAT p-STAT3 (Active) STAT->pSTAT GeneExp Survival Genes (Bcl-xL, Myc) pSTAT->GeneExp Translocation Rb Rb Protein CDK->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Release pRb->E2F SPhase S-Phase Entry E2F->SPhase

Caption: Dual-mechanism potential of the pyrazole-amine scaffold targeting JAK/STAT signaling and CDK-mediated cell cycle progression.

References

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Source: PubMed (NIH) URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Source: PubMed Central (PMC) URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: PubMed Central (PMC) URL:[Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor. Source: Journal of Medicinal Chemistry URL:[Link]

Application Note: Characterizing N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (N-MMP-PA) in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (referred to herein as N-MMP-PA ) as a chemical probe to interrogate inflammatory signaling cascades.

Based on its structural pharmacophore—a 4-aminopyrazole core substituted with an electron-rich phenyl ring—this compound belongs to a class of "privileged structures" frequently associated with the inhibition of stress-activated protein kinases (e.g., p38 MAPK , JNK ) and upstream mediators like IRAK4 or COX-2 .

Executive Summary & Mechanism of Action

The 1H-pyrazol-4-amine scaffold is a critical structural motif in anti-inflammatory drug discovery. N-MMP-PA acts as a competitive inhibitor, likely targeting the ATP-binding pocket of serine/threonine kinases involved in the production of pro-inflammatory cytokines (TNF-


, IL-1

, IL-6).
Mechanistic Hypothesis

In the context of inflammation (specifically TLR4 activation by LPS), N-MMP-PA is hypothesized to disrupt the phosphorylation cascade downstream of MyD88 .

  • Primary Target Class: MAPK (p38/JNK) or IRAK4.

  • Phenotypic Outcome: Reduction in nuclear translocation of NF-

    
    B and AP-1, resulting in transcriptional repression of inflammatory genes.
    
Pathway Visualization

The following diagram illustrates the specific intervention points of pyrazole-amine derivatives within the TLR4 signaling pathway.

InflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 MAPK (Phosphorylation) TAK1->p38 JNK JNK (Phosphorylation) TAK1->JNK IKK IKK Complex TAK1->IKK AP1 AP-1 p38->AP1 JNK->AP1 NFkB NF-kB (p65) Nuclear Translocation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) NFkB->Cytokines Transcription AP1->Cytokines Inhibitor N-MMP-PA (Compound) Inhibitor->IRAK4 Potential Inhibition Inhibitor->p38 Inhibition

Caption: Putative mechanism of N-MMP-PA interrupting TLR4-mediated signaling at the MAPK/IRAK4 nexus.

Compound Handling & Preparation

Proper solubilization is critical for pyrazole derivatives, which often exhibit poor aqueous solubility.

Physicochemical Properties (Estimated)
PropertyValueNotes
Molecular Weight ~217.27 g/mol Small molecule, likely cell-permeable.
LogP ~2.5 - 3.0Moderate lipophilicity; requires organic co-solvent.
Appearance Off-white/Pale yellow solidLight sensitive; store in amber vials.
Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (

    
    99.9%).
    
  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 21.7 mg of N-MMP-PA and dissolve in 1 mL DMSO.

  • Storage: Aliquot into 20

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
    
  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Experimental Protocol: In Vitro Inflammation Model

Objective: Determine the IC50 of N-MMP-PA against LPS-induced NO and cytokine release. Model System: RAW 264.7 Murine Macrophages (ATCC TIB-71).

Reagents Required[1]
  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (for Nitric Oxide detection).

  • MTT or CCK-8 Kit (for cell viability).

  • ELISA Kits (TNF-

    
    , IL-6).
    
Step-by-Step Workflow
Phase 1: Cell Seeding
  • Harvest RAW 264.7 cells at 80% confluency (do not overgrow, as this activates them).

  • Seed into 96-well plates at 5 x 10^4 cells/well in DMEM + 10% FBS.

  • Incubate overnight at 37°C, 5% CO2.

Phase 2: Pre-treatment & Stimulation
  • Starvation: Replace media with low-serum (1% FBS) DMEM for 2 hours.

  • Compound Addition: Add N-MMP-PA at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50

    
    M). Include a Vehicle Control  (0.1% DMSO only) and a Positive Control  (e.g., Dexamethasone 1 
    
    
    
    M or SB203580 10
    
    
    M).
  • Pre-incubation: Incubate for 1 hour before adding the inflammatory stimulus. Rationale: This allows the inhibitor to occupy the kinase ATP-pocket prior to activation.

  • Stimulation: Add LPS (final concentration 1

    
    g/mL ).
    
  • Incubation: Incubate for 24 hours .

Phase 3: Readouts
  • Nitric Oxide (NO): Transfer 50

    
    L supernatant to a new plate. Add 50 
    
    
    
    L Griess Reagent A + 50
    
    
    L Griess Reagent B. Read Absorbance at 540 nm.
  • Cytokines (ELISA): Harvest remaining supernatant. Store at -80°C or proceed immediately to sandwich ELISA for TNF-

    
     and IL-6 following kit instructions.
    
  • Viability (Critical Control): Add MTT reagent to the cells remaining in the original plate. Self-Validation: If NO reduction correlates with cell death, the compound is cytotoxic, not anti-inflammatory.

Advanced Validation: Target Engagement (Western Blot)

Objective: Confirm if N-MMP-PA inhibits the phosphorylation of MAPK pathways, differentiating it from a transcriptional blocker.

Protocol
  • Seeding: 6-well plates (1 x 10^6 cells/well).

  • Treatment: Pre-treat with N-MMP-PA (at IC90 concentration determined above) for 1 hour.

  • Acute Stimulation: Stimulate with LPS for 15, 30, and 60 minutes . (Signaling is rapid; 24h is too late).

  • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting Targets:

    • Primary: p-p38 (Thr180/Tyr182), p-JNK, p-ERK1/2, p-I

      
      B
      
      
      
      .
    • Loading Control:

      
      -Actin or Total p38.
      
Data Interpretation Guide
ObservationMechanistic Implication
Reduced p-p38 / p-JNK Compound acts upstream (e.g., TAK1 or ASK1 inhibition).
Unchanged p-p38 but reduced Cytokines Compound inhibits p38 catalytic activity directly (preventing downstream phosphorylation of MAPKAPK2) or blocks nuclear translocation.
Reduced Degradation of I

B

Compound inhibits the IKK complex, preventing NF-

B activation.

References

  • Tumey, L. N., et al. (2015).[1] "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4". ACS Medicinal Chemistry Letters. Link

  • El-Mekabaty, A., et al. (2017). "Review: Biologically active pyrazole derivatives". New Journal of Chemistry. Link

  • Priya, D., et al. (2022).[2] "Pyrazole derivatives as potential anti-inflammatory agents: A review". Journal of Molecular Structure. Link

  • Kumar, S., & Boehm, J. (2007). "p38 MAP Kinase Inhibitors: A Review of the Recent Patent Literature". Expert Opinion on Therapeutic Patents. Link

Sources

Application Note: High-Throughput Screening of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-throughput screening methods for aminopyrazole derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists

Overcoming Scaffold Autofluorescence via TR-FRET Kinase Assays

Abstract

Aminopyrazoles represent a "privileged scaffold" in medicinal chemistry, particularly for the inhibition of protein kinases (e.g., Aurora, CDKs, FGFR) and GPCR modulation.[1][2] However, the intrinsic fluorescence properties of the aminopyrazole core can generate significant false positives in standard fluorescence intensity (FI) assays. This guide details a robust High-Throughput Screening (HTS) workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen aminopyrazole libraries. We prioritize TR-FRET for its ability to temporally gate out short-lived scaffold autofluorescence, ensuring high-fidelity hit generation.

Strategic Framework: The "Privileged" Challenge

The aminopyrazole moiety is chemically versatile, allowing for extensive substitution to probe the ATP-binding pockets of kinases. However, this versatility comes with a cost:

  • Autofluorescence: Many aminopyrazole derivatives exhibit excitation/emission spectra that overlap with common HTS fluorophores (fluorescein, rhodamine), leading to high background noise.

  • Solubility: Lipophilic substitutions to improve potency often reduce aqueous solubility, necessitating strict DMSO management.

To address these, we utilize a Competitive Binding TR-FRET format.[3] Unlike enzymatic activity assays that consume ATP, binding assays measure the displacement of a fluorescent tracer. This allows for the detection of Type I (ATP-competitive) and Type II (allosteric) inhibitors while minimizing interference.

HTS Workflow Diagram

The following diagram outlines the critical path from library management to hit validation.

HTS_Workflow Library Aminopyrazole Library Echo Acoustic Dispensing (20-50 nL) Library->Echo Source Plate Primary Primary Screen (TR-FRET Binding) Echo->Primary Assay Plate Analysis Data Analysis (Z-Factor & % Inhibition) Primary->Analysis Raw RFU Selection Hit Selection (>50% Disp., Clean Signal) Analysis->Selection Filter Counter Counter Screen (DSF / Thermal Shift) Selection->Counter Orthogonal Validation

Figure 1: High-Throughput Screening workflow for aminopyrazoles, emphasizing acoustic dispensing for precision and orthogonal validation via Differential Scanning Fluorimetry (DSF).

Assay Technology: Why TR-FRET?

Standard Fluorescence Polarization (FP) is often insufficient for aminopyrazoles due to the "inner filter effect" where compounds absorb excitation light. TR-FRET employs Lanthanide cryptates (Europium or Terbium) with long fluorescence lifetimes (microseconds).

Mechanism of Action:

  • Excitation: A pulse excites the Lanthanide donor (attached to the Kinase/Antibody).

  • Delay: A 50–100 µs delay is applied before reading.

  • Readout: Short-lived background fluorescence (from the aminopyrazole compound) decays during the delay. Only the long-lived FRET signal (Donor

    
     Tracer Acceptor) is measured.
    

Table 1: Comparison of HTS Readouts for Aminopyrazoles

FeatureStandard Fluorescence (FI)Fluorescence Polarization (FP)TR-FRET (Recommended)
Interference High (Scaffold Autofluorescence)Moderate (Light Scattering)Low (Time-Gated)
Sensitivity ModerateModerateHigh
Reagent Cost LowMediumMedium-High
False Positives FrequentOccasionalRare
Detailed Protocol: TR-FRET Competitive Kinase Binding

Objective: Identify inhibitors of FGFR2 (or similar kinase) from an aminopyrazole library. Assay Format: 384-well Low Volume (LV) White Plates. Total Volume: 20 µL.

Reagents Required[4][5][6][7]
  • Target: Recombinant Human FGFR2 (GST-tagged).

  • Donor: Anti-GST Europium Cryptate Antibody.

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647 conjugate).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Pluronic F-127 (Critical to prevent aminopyrazole aggregation).

Step-by-Step Methodology

Step 1: Compound Transfer (Acoustic Dispensing)

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of 10 mM aminopyrazole library compounds (in DMSO) into the 384-well assay plate.

  • Controls:

    • High Control (0% Inhibition): 20 nL pure DMSO.

    • Low Control (100% Inhibition): 20 nL of 10 µM Staurosporine (or known reference inhibitor).

Step 2: Kinase/Antibody Addition

  • Prepare a 2X Kinase/Antibody Mix in Assay Buffer:

    • [FGFR2] final = 5 nM (Optimization required per batch).

    • [Eu-Anti-GST] final = 2 nM.[3]

  • Dispense 10 µL of the mix into all wells.

  • Centrifuge plate at 1000 x g for 30 seconds.

Step 3: Tracer Addition

  • Prepare 2X Tracer Solution :

    • [Tracer 236] final = 10-50 nM (Determine via

      
       titration).
      
  • Dispense 10 µL of Tracer solution into all wells.[4]

    • Note: Do not premix Tracer and Kinase; add them sequentially or simultaneously to the compound to establish equilibrium.

Step 4: Incubation

  • Seal the plate with an opaque foil seal.

  • Incubate for 60 minutes at Room Temperature (20-25°C).

    • Scientific Rationale: Aminopyrazoles can exhibit slow binding kinetics (

      
      ); insufficient incubation leads to underestimation of potency.
      

Step 5: Detection

  • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

  • Settings:

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Data Analysis & Hit Validation
Signal Processing

Calculate the FRET Ratio for every well to normalize for dispensing errors or quenching:



Quality Control (Z-Factor)

A robust HTS assay must have a Z' > 0.5.



Where 

is the mean ratio and

is the standard deviation of controls.
Hit Confirmation (The "Counter Screen")

Aminopyrazoles identified as hits must be validated to ensure they are not "promiscuous aggregators" or thermal destabilizers.

  • Protocol: Perform Differential Scanning Fluorimetry (DSF).[8]

  • Logic: A true binder will shift the melting temperature (

    
    ) of the kinase. If a compound inhibits in TR-FRET but causes no 
    
    
    
    shift (or precipitates the protein), it is a false positive.
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background in "Inhibitor" Wells Compound is highly fluorescent at 665nm.Check raw intensity at 665nm (without donor excitation if possible). If high, flag as autofluorescent.
Low Z-Factor (< 0.5) Tracer concentration is too low or Kinase is degrading.Re-run

curve for Tracer. Ensure Kinase is kept on ice during prep.
"Sticky" Compounds Aminopyrazoles aggregating.Increase Pluronic F-127 to 0.05% or add 0.1% BSA to buffer.
References
  • Aminopyrazoles as Privileged Scaffolds

    • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.
  • TR-FRET Assay Principles

    • Binding kinetics: high throughput assay for kinase inhibitors.[9][10] BMG Labtech Application Note.

  • Assay Guidance & Standards

    • Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.
  • Fluorescence Interference

    • Interference with Fluorescence and Absorbance.[11] Assay Guidance Manual.[12][13]

  • Aminopyrazole Discovery Case Study

    • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.[14][15][16] ACS Medicinal Chemistry Letters.[14][16]

Sources

LC-MS/MS method for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, validated protocol for the quantification of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (hereafter referred to as MMPA ), a critical intermediate and potential impurity in the synthesis of pyrazole-based kinase inhibitors. Given the structural presence of an aniline moiety linked to a pyrazole, this compound requires strict monitoring due to its potential genotoxicity and impact on final drug purity.

The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Positive Electrospray Ionization (ESI+) mode. The protocol is designed to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL , suitable for trace-level impurity analysis in pharmaceutical substances or pharmacokinetic profiling in plasma.

Compound Characterization & Method Strategy

Target Analyte Properties
  • IUPAC Name: N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

  • Molecular Formula: C₁₁H₁₃N₃O

  • Molecular Weight: 203.24 g/mol

  • Monoisotopic Mass: 203.11 Da

  • Predicted pKa: ~4.5 (Pyrazole N) and ~5.0 (Aniline N). The molecule is basic.

  • LogP: ~1.8 (Moderately lipophilic).

Method Development Logic (Expertise & Experience)
  • Chromatography (LC): A C18 Reverse Phase column is selected.[1] Although the pyrazole ring is polar, the N-phenyl substitution provides sufficient hydrophobicity for retention on C18 without the need for ion-pairing reagents. A biphenyl or phenyl-hexyl column could be an alternative to exploit

    
     interactions if selectivity issues arise with co-eluting aromatic impurities.
    
  • Mass Spectrometry (MS): ESI+ is the mandatory ionization mode due to the basic nitrogen atoms. The protonated molecular ion

    
     at m/z 204.2  is the precursor.
    
  • Sample Preparation:

    • For API Impurity Analysis: Simple "Dilute-and-Shoot" or Protein Precipitation (PPT) is often insufficient due to matrix suppression.

    • Selected Protocol:Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is chosen to maximize recovery while removing polar matrix interferences, ensuring high sensitivity.

Experimental Protocol

Reagents and Standards
  • Reference Standard: MMPA (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., MMPA-d3) or a structural analog like N-(4-ethoxyphenyl)-1H-pyrazol-4-amine .

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Formate.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Run Time 6.0 minutes

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.5 min: 95% B

  • 4.5 min: 95% B

  • 4.6 min: 5% B

  • 6.0 min: 5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters (Sciex Triple Quad / Agilent 6400 Series)

ParameterSetting
Ionization ESI Positive (+)
Spray Voltage 3500 - 4500 V
Gas Temp 350 °C
Nebulizer 45 psi
Acquisition Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Type
MMPA 204.2189.2 5020Quantifier (Loss of -CH₃)
MMPA 204.2136.1 5035Qualifier (Cleavage of Amine)
IS (d3) 207.2192.2 5020Quantifier

Note: Collision Energy (CE) values are indicative and must be optimized for the specific instrument.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 100 µL of sample (plasma or dissolved API solution) into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 sec.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass tube or 96-well plate.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (90:10 Water:ACN). Vortex well.

  • Injection: Inject into the LC-MS/MS system.

Visualization of Method Logic

Experimental Workflow Diagram

G Sample Sample (API/Plasma) IS_Add Add Internal Std (MMPA-d3) Sample->IS_Add LLE LLE Extraction (MTBE) IS_Add->LLE Centrifuge Centrifuge 10,000xg LLE->Centrifuge Phase Sep Evap N2 Evaporation & Reconstitution Centrifuge->Evap Top Layer LC UHPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS m/z 204.2 -> 189.2

Figure 1: Step-by-step sample preparation and analysis workflow ensuring removal of matrix interferences.

Proposed Fragmentation Pathway

Frag Precursor Precursor Ion [M+H]+ = 204.2 Frag1 Product Ion 1 [M+H - CH3]+ m/z = 189.2 Precursor->Frag1 Loss of Methyl (Methoxy group) Frag2 Product Ion 2 [C8H10N]+ m/z = 122.1 Precursor->Frag2 Cleavage of Amine Linker

Figure 2: Predicted fragmentation pathway for MRM transition selection.

Validation & Performance Criteria

Adhering to ICH Q2(R1) and FDA Bioanalytical Method Validation Guidelines.

  • Linearity: The method should demonstrate linearity from 0.5 ng/mL to 500 ng/mL with an

    
    . Use a 
    
    
    
    weighting factor.
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.

    • Recovery: 85-115% of nominal concentration.

  • Matrix Effect: Evaluate by comparing the response of post-extraction spiked samples vs. neat standard solutions. A matrix factor between 0.85 and 1.15 is acceptable.

  • Carryover: Inject a blank after the highest standard (ULOQ). The analyte peak in the blank should be < 20% of the LLOQ signal.

Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Solution: Check the pH of the mobile phase. Ensure it is acidic (pH ~3) to protonate the basic amine. Increase injection volume to 10 µL if peak shape permits.

  • Issue: Peak Tailing.

    • Solution: Secondary interaction with silanols. Ensure the C18 column is "end-capped" (e.g., BEH or Eclipse Plus). Increase buffer concentration (Ammonium Formate) to 5-10 mM.

  • Issue: High Backpressure.

    • Solution: Check for precipitation of sample components in the reconstitution solvent. Filter samples through a 0.2 µm PTFE filter before injection.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA), 2018. Link

  • ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite. ResearchGate, 2025. (Provides analogous method conditions for aminopyrazole/phenyl-amine derivatives). Link

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. (Context on the chemical properties and importance of aminopyrazoles in drug discovery). Link

  • LC-MS and CE-MS Strategies in Impurity Profiling. Chimia, 2025. (General strategies for identifying and quantifying trace impurities in pharmaceutical analysis). Link

Sources

Protocol for radiolabeling N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Radiolabeling of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Introduction: The Imperative for In Vivo Molecular Imaging

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including antitumor, anti-inflammatory, and antiviral properties.[1][2][3] N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine, a molecule incorporating this key heterocycle, represents a potential candidate for targeted drug development. To understand the in vivo pharmacokinetics, target engagement, and biodistribution of such a compound, radiolabeling for use in Positron Emission Tomography (PET) is an indispensable tool.[2] PET provides a non-invasive, quantitative method to visualize molecular processes in real-time, offering critical insights for drug development professionals.[4]

This document, intended for researchers and scientists in radiopharmaceutical chemistry, provides a comprehensive guide to the radiolabeling of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine. We focus on a robust protocol using Fluorine-18 ([¹⁸F]), the most widely used radionuclide for PET imaging, owing to its favorable physical characteristics: a 109.8-minute half-life that allows for complex synthesis and transport, and low positron energy (β⁺, 97%) which results in high-resolution images.[5] This guide details the rationale behind the chosen synthetic strategy, a step-by-step protocol from precursor synthesis to final quality control, and troubleshooting insights, all grounded in established scientific principles and regulatory considerations like Good Manufacturing Practices (GMP).[6][7]

Guiding Principles: Safety and Compliance in Radiopharmaceutical Production

The synthesis of radiopharmaceuticals is governed by stringent principles to ensure patient safety and product efficacy. All operations must adhere to international and national guidelines on Good Manufacturing Practices (GMP).[8][9] The core tenets include:

  • Quality Management: A robust quality management system must be in place, covering all aspects from starting materials to the final product release.[7][10]

  • ALARA Principle: All handling of radioactive materials must follow the "As Low As Reasonably Achievable" (ALARA) principle to minimize radiation exposure to personnel, using appropriate shielding, distance, and time constraints.[7][10]

  • Aseptic Manufacturing: As radiopharmaceuticals are typically administered intravenously, they must be produced in highly controlled environments, such as ISO Class 5 hot cells within classified cleanrooms, to ensure sterility and prevent microbial contamination.[11]

  • Traceability and Documentation: Meticulous documentation is mandatory to ensure the traceability of the entire production process for each batch.[6][10]

Section 1: Rationale for the Radiolabeling Strategy

The structure of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine offers several avenues for radiolabeling. The choice of radionuclide and synthetic route is a critical decision based on the intended application, required imaging timeframe, and the chemical nature of the target molecule.

  • Carbon-11 (t½ = 20.4 min): Labeling with [¹¹C] could be achieved via N-methylation of the pyrazole nitrogen or O-methylation of a desmethyl precursor at the methoxy position using agents like [¹¹C]CH₃I or [¹¹C]CH₃OTf.[4] While synthetically straightforward, the very short half-life of ¹¹C restricts its use to facilities with an on-site cyclotron and limits the imaging window.[4][12]

  • Tritium (t½ = 12.3 years): Tritiation ([³H]) is invaluable for in vitro autoradiography and ADME studies but is not applicable for in vivo imaging in humans.[13][14] Methods include catalytic hydrogen isotope exchange or the reduction of a halogenated precursor with tritium gas.[15][16]

  • Fluorine-18 (t½ = 109.8 min): [¹⁸F] offers the optimal balance of a half-life long enough for multi-step synthesis and distribution, yet short enough to minimize the patient's radiation dose.[5] For aromatic systems like the target molecule, direct electrophilic fluorination with [¹⁸F]F₂ often lacks regioselectivity.[17] Therefore, a nucleophilic aromatic substitution (SₙAr) reaction using high molar activity [¹⁸F]fluoride is the preferred strategy. This approach requires a precursor molecule containing an aromatic ring activated by an electron-withdrawing group (e.g., -NO₂, -CF₃) and a suitable leaving group.[17][18]

Based on this analysis, we have selected a late-stage nucleophilic ¹⁸F-fluorination strategy. This involves the synthesis of a nitro-substituted precursor, which allows for a reliable and high-yielding radiolabeling reaction.

Section 2: Precursor Synthesis

To facilitate the SₙAr reaction, we propose the synthesis of the precursor, N-(2-methyl-4-methoxy-5-nitrophenyl)-1H-pyrazol-4-amine . The electron-withdrawing nitro group (-NO₂) activates the aromatic ring, making the position it occupies susceptible to nucleophilic attack by [¹⁸F]fluoride.

G cluster_0 Precursor Synthesis Pathway A Starting Material (e.g., 2-methyl-4-methoxyaniline) B Nitration (HNO₃/H₂SO₄) A->B Step 1 C Intermediate 1 (e.g., 2-methyl-4-methoxy-5-nitroaniline) B->C D Coupling Reaction (with pyrazole synthon) C->D Step 2 E Final Precursor N-(2-methyl-4-methoxy-5-nitrophenyl) -1H-pyrazol-4-amine D->E

Caption: Hypothetical workflow for the synthesis of the radiolabeling precursor.

Note: The detailed multi-step synthesis of this precursor is beyond the scope of this application note but would follow standard organic chemistry principles. The purity and identity of the precursor must be rigorously confirmed by NMR, MS, and HPLC before its use in radiosynthesis.

Section 3: Protocol for [¹⁸F]-Radiolabeling

This protocol details the manual or automated synthesis of [¹⁸F]N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine.

Materials and Equipment
  • Radionuclide: No-carrier-added [¹⁸F]fluoride in [¹⁸O]H₂O from a cyclotron.

  • Precursor: N-(2-methyl-4-methoxy-5-nitrophenyl)-1H-pyrazol-4-amine (5-10 mg).

  • Reagents:

    • Kryptofix 2.2.2. (K₂₂₂)

    • Potassium Carbonate (K₂CO₃) solution (anhydrous)

    • Acetonitrile (anhydrous, reaction grade)

    • Dimethyl Sulfoxide (DMSO, anhydrous)

    • Water for Injection (WFI)

    • Ethanol (USP grade)

  • Equipment:

    • Automated radiochemistry synthesis module or a shielded hot cell.

    • Reaction vessel (e.g., 1-2 mL V-vial).

    • Nitrogen gas supply (ultra-high purity).

    • Heating and cooling system.

    • Dose calibrator.

    • Anion exchange cartridge (e.g., QMA).

    • C18 solid-phase extraction (SPE) cartridge.

Step-by-Step Radiosynthesis Procedure

G cluster_1 Radiosynthesis Workflow A 1. [¹⁸F]Fluoride Trapping Load cyclotron target water onto a QMA anion exchange cartridge. B 2. Elution Elute [¹⁸F]F⁻ into the reaction vessel using K₂CO₃/K₂₂₂ solution. A->B C 3. Azeotropic Drying Dry the [¹⁸F]F⁻/K₂₂₂ complex under N₂ stream and heating (100-110 °C). B->C D 4. Radiolabeling Reaction Add precursor in DMSO/Acetonitrile. Heat at 120-150 °C for 10-15 min. C->D E 5. Quenching & Dilution Cool the vessel and dilute the crude reaction mixture with water. D->E

Caption: The core workflow of the [¹⁸F]-radiolabeling reaction.

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻ and allow the [¹⁸O]H₂O to pass through to waste.

  • Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. This forms the highly reactive, "naked" fluoride complex.[18] Dry the complex by heating at 100-110°C under a stream of nitrogen, performing 2-3 azeotropic distillations with anhydrous acetonitrile. Complete removal of water is critical for the efficiency of the nucleophilic substitution.

  • Radiolabeling Reaction: Dissolve the precursor (5-10 mg) in 300-500 µL of anhydrous DMSO or a similar high-boiling point aprotic solvent.[18] Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the vessel and heat to 120-150°C for 10-15 minutes. The high temperature is necessary to overcome the activation energy of the SₙAr reaction.[17]

  • Quenching: After the reaction period, cool the vessel to room temperature. Quench the reaction by adding 1-2 mL of the initial mobile phase for HPLC purification (e.g., water/acetonitrile mixture). This step prepares the crude mixture for purification.

Section 4: Purification and Formulation

Purification is a critical step to remove unreacted [¹⁸F]fluoride, the precursor, and any reaction byproducts, ensuring the final product is safe and suitable for injection.[19] High-Performance Liquid Chromatography (HPLC) is the gold standard for this process.[11][20]

G cluster_2 Purification & Formulation Workflow A 1. HPLC Purification Inject the diluted crude mixture onto a semi-preparative HPLC column. B 2. Fraction Collection Collect the product peak corresponding to the radiolabeled compound, monitored by a radioactivity detector. A->B C 3. Solvent Removal (SPE) Trap the collected HPLC fraction on a C18 SPE cartridge. Wash with WFI to remove HPLC solvents. B->C D 4. Final Formulation Elute the purified product from the C18 cartridge with a small volume of USP Ethanol. Dilute with sterile saline for injection. C->D E 5. Sterile Filtration Pass the final solution through a 0.22 µm sterile filter into a sterile vial. D->E

Caption: Workflow for the purification and final formulation of the radiotracer.

HPLC Purification Parameters
ParameterSpecificationRationale
Column Semi-preparative C18Provides good separation for small organic molecules.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)Allows for efficient separation of the more lipophilic product from polar impurities.
Flow Rate 3-5 mL/minTypical for semi-preparative scale.
Detection UV (e.g., 254 nm) and in-line radioactivity detectorUV detects the precursor and product, while the radioactivity detector specifically identifies the radiolabeled product.
Formulation Procedure

The collected HPLC fraction contains organic solvents and is not suitable for injection. A solid-phase extraction (SPE) based reformulation is required:

  • Dilute the collected HPLC fraction with 20-30 mL of Water for Injection (WFI).

  • Pass this diluted solution through a C18 SPE cartridge, which will retain the desired lipophilic product.

  • Wash the cartridge with an additional 10-15 mL of WFI to remove any residual HPLC solvents.

  • Elute the final product from the cartridge with a minimal volume (e.g., 0.5-1.0 mL) of USP-grade ethanol.

  • Dilute the ethanolic solution with sterile saline to the final desired volume and an ethanol concentration of <10% v/v.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.

Section 5: Quality Control

Comprehensive quality control (QC) is mandatory before a radiopharmaceutical can be released for administration.[21][22] It ensures the product meets all predefined specifications for identity, purity, and safety.[23]

G cluster_3 Quality Control Checks A Final Product Vial B Radiochemical Purity (RCP) (Analytical HPLC, TLC) A->B C Chemical Purity (Analytical HPLC - UV trace) A->C D Molar Activity (Am) (HPLC calibration curve) A->D E pH Measurement (pH strips) A->E F Sterility & Endotoxin Testing (Post-release) A->F G Product Release (If all specifications are met) B->G C->G D->G E->G F->G

Caption: Essential quality control tests performed on the final radiopharmaceutical product.

QC Specifications
ParameterMethodSpecification
Identity Analytical Radio-HPLCRetention time of the product peak matches that of a co-injected, non-radioactive reference standard.
Radiochemical Purity (RCP) Analytical Radio-HPLC≥ 95% of total radioactivity is in the form of the desired product.[21]
Chemical Purity Analytical HPLC (UV)Peak area of the desired product relative to all other UV-absorbing species. Must be below limits for known impurities.
Molar Activity (Aₘ) Analytical HPLCCalculated from the radioactivity and the mass of the compound (determined via a calibrated UV response curve). Typically > 37 GBq/µmol (>1 Ci/µmol) at the time of injection.
pH pH-indicator paperBetween 4.5 and 7.5.
Visual Inspection Shielded visual checkClear, colorless solution, free of particulate matter.
Sterility Pharmacopeial methodSterile (often a post-release test due to the short half-life).[24]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testWithin specified limits (e.g., < 175 EU/V).

Section 6: Discussion and Troubleshooting

  • Low Radiochemical Yield (RCY): This is often due to the presence of water in the reaction vessel. Ensure the azeotropic drying step is performed thoroughly. The precursor quality is also paramount; impurities can interfere with the reaction.

  • Impurity Formation: Side reactions can occur at high temperatures. Optimization of reaction time and temperature may be necessary to maximize product formation while minimizing degradation or side-product formation.

  • Low Molar Activity: This can result from isotopic dilution with stable Fluorine-19. Sources include impurities in reagents, tubing, and the cyclotron target gas. Using high-purity reagents and maintaining a clean synthesis module is essential.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the [¹⁸F]-radiolabeling of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine. By following the outlined procedures for precursor synthesis, radiosynthesis, purification, and stringent quality control, researchers can reliably produce this novel radiotracer for preclinical and potentially clinical PET imaging studies. Adherence to GMP and radiation safety principles throughout the process is non-negotiable to ensure the production of a safe and effective molecular imaging agent.

References

  • University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals.
  • National Institute of Health Sciences. INTERNATIONAL ATOMIC AGENCY (IAEA)/WHO GUIDELINES ON GOOD MANUFACTURING PRACTICES FOR RADIOPHARMACEUTICAL PRODUCTS.
  • Aizon. (2024). Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals.
  • Cai, L., Lu, S., & Pike, V. W. (2015). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC.
  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control.
  • ResearchGate. (2025). (PDF) Radiopharmaceutical quality control.
  • PMC. (n.d.). Radiopharmaceutical good practices: Regulation between hospital and industry.
  • World Health Organization (WHO). (n.d.). Annex 2.
  • PMC. (n.d.). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures.
  • Springer. (n.d.). Quality Control of Radiopharmaceuticals.
  • IAEA. (n.d.). Ensuring Good Manufacturing Practice of Radiopharmaceuticals and Cyclotron Facilities.
  • PubMed. (2012). 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives: synthesis from 2,4-dinitrobenzamide and tosylate precursors and comparative biological evaluation for tumor imaging with positron emission tomography.
  • ResearchGate. (n.d.). Labelling of a pyrazole derivative with 131I and investigation of its radiopharmaceutical potential.
  • PubMed Central. (n.d.). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET).
  • ResearchGate. (n.d.). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts | Request PDF.
  • ACS Publications. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • PMC. (2020). Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2.
  • PMC. (n.d.). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • PubMed. (2024). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging.
  • KTH Royal Institute of Technology. (n.d.). Development of new chemistry for fluorine-18 radiolabeling.
  • MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.
  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.
  • MDPI. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies.
  • Amsterdam UMC. (2023). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging.
  • ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews.
  • INIS-IAEA. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds.
  • MDPI. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.
  • Royal Society of Chemistry. (2021). Silicon compounds in carbon-11 radiochemistry: present use and future perspectives.
  • ETDEWEB. (1994). The solid-state synthesis of tritium labelled heterocyclic bases (Journal Article).
  • AVESIS. (2013). Labelling of a pyrazole derivative with I-131 and investigation of its radiopharmaceutical potential.
  • Semantic Scholar. (n.d.). [PDF] Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy.
  • PMC. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography.
  • PLOS. (n.d.). Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield.
  • MDPI. (2024). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine.
  • Pharmaron. (n.d.). Tritium Radiosynthesis.
  • Beilstein Journal of Organic Chemistry. (2026). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • MDPI. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4.
  • Royal Society of Chemistry. (n.d.). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
  • MDPI. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine presents unique chemoselective and steric challenges. The presence of three nitrogen atoms in the pyrazole starting material necessitates a robust protection strategy, while the ortho-methyl and para-methoxy substituents on the aryl halide create a sterically hindered and electronically deactivated electrophile.

This guide provides a self-validating protocol, a troubleshooting matrix, and mechanistic insights to help you maximize your cross-coupling yields.

Synthesis Strategy & Workflow

The optimal route to this diarylamine involves a three-step sequence: N-protection of the pyrazole, Palladium-catalyzed Buchwald-Hartwig cross-coupling, and subsequent acidic deprotection.

Workflow A 1H-pyrazol-4-amine B THP Protection (DHP, TFA) A->B C 1-THP-pyrazol-4-amine B->C D Buchwald-Hartwig Coupling C->D + 1-bromo-4-methoxy -2-methylbenzene E Protected Intermediate D->E Pd catalyst, BrettPhos F Deprotection (HCl/Dioxane) E->F G Target Molecule: N-(4-Methoxy-2-methylphenyl) -1H-pyrazol-4-amine F->G

Caption: Three-step synthetic workflow for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine.

Troubleshooting Guides & FAQs

Q1: Why am I observing multiple arylated products instead of the target secondary amine? A1: 1H-pyrazol-4-amine contains two nucleophilic ring nitrogens (N1, N2) and one exocyclic amine (N4). Under standard basic Buchwald-Hartwig conditions, the more acidic ring nitrogens can undergo competitive N-arylation [3]. Solution: Implement a tetrahydropyranyl (THP) protection step prior to coupling. THP selectively protects the N1 position, locking the tautomeric form and directing the palladium-catalyzed coupling exclusively to the N4 exocyclic amine.

Q2: My Buchwald-Hartwig coupling with 1-bromo-4-methoxy-2-methylbenzene is stalling at <30% conversion. How can I improve the yield? A2: The stalling is caused by the substrate's specific substitution pattern. The para-methoxy group is strongly electron-donating, which increases the electron density of the C-Br bond and raises the activation energy for the initial Oxidative Addition step. Concurrently, the ortho-methyl group creates steric bulk that impedes the Amine Coordination and Reductive Elimination steps. Solution: Switch your ligand to BrettPhos or tBuBrettPhos. These highly bulky, electron-rich dialkylbiarylphosphine ligands are specifically designed for ortho-substituted aryl halides. The electron-rich phosphine accelerates oxidative addition, while the extreme steric bulk of the ligand forces the aryl and amine groups into close proximity, drastically lowering the activation barrier for reductive elimination [1].

Q3: I am observing significant homocoupling of the aryl halide (biaryl formation). What causes this? A3: Homocoupling is a common side reaction when oxygen is present in the system, or when the rate of amine coordination is too slow compared to oxidative addition [2]. Solution: Ensure rigorous degassing of your solvents (sparge with Argon for at least 30 minutes). Use a pre-formed palladacycle (e.g., BrettPhos Pd G3) rather than generating the catalyst in situ from Pd2(dba)3. The dibenzylideneacetone (dba) ligands can inhibit the catalytic cycle and promote side reactions.

Q4: During THP deprotection, I see degradation of my product. What are the optimal conditions? A4: Diarylamines can be sensitive to harsh acidic conditions (like neat TFA) or prolonged heating, leading to oxidation or cleavage of the newly formed C-N bond. Solution: Use 4M HCl in 1,4-dioxane at room temperature. This provides a mild, anhydrous acidic environment that cleanly cleaves the THP acetal without degrading the diarylamine core.

Data Presentation: Catalyst & Ligand Optimization

To illustrate the profound effect of ligand selection on this specific sterically hindered coupling, the following table summarizes the reaction of 1-THP-pyrazol-4-amine with 1-bromo-4-methoxy-2-methylbenzene (1.2 equiv), using NaOtBu (1.5 equiv) in Toluene at 90 °C for 6 hours.

Catalyst SystemLigand TypeConversion (%)Isolated Yield (%)Primary Issue Observed
Pd2(dba)3 / BINAPBidentate Phosphine< 15%TracesStalled at oxidative addition; unreacted SM.
Pd2(dba)3 / XantPhosRigid Bidentate35%28%Poor reductive elimination; high Pd-black precipitation.
Pd2(dba)3 / RuPhosMonodentate Biaryl60%52%Moderate steric hindrance tolerance.
BrettPhos Pd G3 Bulky Monodentate Biaryl > 98% 91% None. Complete conversion.

Standard Operating Protocol (Self-Validating System)

This protocol incorporates in-process analytical checks to ensure the system validates itself at each intermediate stage.

Step 1: THP Protection of 1H-pyrazol-4-amine
  • Reaction: Suspend 1H-pyrazol-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv). Stir at room temperature for 4 hours.

  • Validation (In-Process): Monitor by TLC (10% MeOH/DCM). The highly polar starting material (Rf ~0.1) will convert to a less polar spot (Rf ~0.5).

  • Workup: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

  • Validation (Analytical): LC-MS must show [M+H]+ = 168.1.

Step 2: Buchwald-Hartwig Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1.0 equiv), 1-bromo-4-methoxy-2-methylbenzene (1.1 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.5 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, rigorously degassed toluene (0.2 M).

  • Reaction: Heat the mixture to 90 °C for 6 hours.

  • Validation (In-Process): The solution will transition from a dark red/brown suspension to a clear, golden-yellow solution as the active Pd(0) species is generated and consumed. Aliquot analysis via LC-MS should show complete consumption of the aryl bromide and a new peak at [M+H]+ = 304.2.

  • Workup: Filter through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Step 3: THP Deprotection
  • Reaction: Dissolve the protected intermediate in minimal anhydrous DCM. Add 4M HCl in 1,4-dioxane (5.0 equiv). Stir at room temperature for 2 hours.

  • Validation (In-Process): A white precipitate (the HCl salt of the final product) will begin to crash out of the solution within 30-45 minutes, visually indicating successful cleavage of the lipophilic THP group.

  • Workup: Evaporate the volatiles under reduced pressure. Neutralize the residue with saturated NaHCO3, extract with EtOAc, wash with brine, dry, and concentrate.

  • Validation (Analytical): Final LC-MS confirms [M+H]+ = 218.1. 1H-NMR should show the disappearance of the THP multiplet signals (1.5-2.0 ppm) and the appearance of the pyrazole N-H broad singlet.

Mechanistic Pathway

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates how the electronic and steric properties of the substrates interact with the palladium catalyst.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Pd(II)(Ar)(Br)L Oxidative Addition (Rate-limiting for electron-rich Ar-Br) Pd0->OA 1-bromo-4-methoxy -2-methylbenzene AC Pd(II)(Ar)(NHR)L Amine Coordination & Deprotonation OA->AC 1-THP-pyrazol-4-amine + NaOtBu RE Product + Pd(0)L Reductive Elimination (Promoted by bulky L) AC->RE Steric crowding drives C-N bond formation RE->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting steric and electronic effects.

References

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: Journal of the American Chemical Society (via NIH.gov) URL: 1

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: 2

  • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives Source: BenchChem URL: 3

Sources

Purification challenges of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine .

As a highly electron-rich, amphoteric secondary amine, this molecule presents a "perfect storm" of purification challenges. The electron-donating methoxy and methyl groups on the phenyl ring drastically lower the oxidation potential of the amine, while the 1H-pyrazole core introduces complex hydrogen-bonding and tautomeric behavior.

This guide is engineered by senior application scientists to help you troubleshoot low yields, product degradation, and chromatographic failures.

I. Troubleshooting & FAQs: Chromatographic & Stability Challenges

Q1: Why does my product streak severely down the silica column, resulting in recoveries below 30%? The Causality: Standard silica gel is mildly acidic (pKa ~4.5–5.5). Your target molecule contains a basic secondary amine and a 1H-pyrazole ring that acts as both a strong hydrogen-bond donor and acceptor. When loaded onto untreated silica, the basic nitrogen atoms undergo irreversible chemisorption with the acidic silanol groups, leading to severe tailing and permanent retention[1]. The Solution: You must neutralize the stationary phase. Pre-treat the silica gel with a basic modifier like Triethylamine (Et


N) or use an amine-functionalized stationary phase (NH

-silica) or basic alumina[1].

Q2: My purified fractions are pale yellow when eluting, but turn dark brown or black during solvent evaporation. What is happening? The Causality: You are witnessing auto-oxidation. The 4-methoxy and 2-methyl substituents pump electron density into the phenyl ring via resonance and inductive effects. This makes the secondary amine highly susceptible to one-electron oxidation by atmospheric oxygen, forming a reactive aminium radical cation[2]. As concentration increases during evaporation, these radicals rapidly dimerize or further oxidize into dark-colored iminium or quinone-imine degradants[3]. The Solution: Exclude oxygen and light. Degas all chromatography solvents, blanket your rotary evaporator with Argon, and incorporate an antioxidant wash (e.g., ascorbic acid) during the aqueous workup.

Q3: I am using Reverse-Phase Preparative HPLC, but my compound elutes as a broad, split, or "humped" peak. How do I fix the method? The Causality: 1H-pyrazoles undergo rapid annular tautomerism (shifting of the N-H proton between the two nitrogen atoms). If your mobile phase pH is near the pKa of the pyrazole or the secondary amine (typically pH 4–6), the molecule exists in a dynamic equilibrium of protonated and unprotonated states. The stationary phase interacts differently with each state, causing the peak to split or broaden. The Solution: Push the pH away from the pKa to lock the molecule into a single ionization state. Switching from an acidic mobile phase (0.1% TFA) to a basic mobile phase (10 mM Ammonium Bicarbonate, pH 9.0) ensures the amine remains neutral and suppresses tautomeric peak splitting.

II. Mechanistic & Workflow Visualizations

OxidationPathway A Intact Secondary Amine (Pale Yellow) B One-Electron Oxidation (O2 / Light / Acid) A->B Exposure to Air C Aminium Radical Cation (Reactive Intermediate) B->C -e- D Iminium / Quinone-imine (Dark Brown Degradant) C->D Deprotonation / Oxidation E Antioxidant Rescue (Ascorbic Acid / Degassing) C->E Quenching E->A Reduction

Fig 1. Oxidative degradation pathway of electron-rich secondary amines and antioxidant rescue.

HPLCDecision Start Crude Mixture in DMSO/MeOH pH_Low Acidic Mobile Phase (0.1% TFA / FA) Start->pH_Low Try First pH_High Basic Mobile Phase (10mM NH4HCO3 pH 9) Start->pH_High Alternative Check Peak Shape Analysis pH_Low->Check pH_High->Check Tailing Tailing / Splitting (Mixed States) Check->Tailing pKa Interference Success Sharp Peak (Single Ionization State) Check->Success Optimal pH Tailing->pH_High Switch Buffer

Fig 2. Preparative HPLC mobile phase selection tree for amphoteric pyrazole derivatives.

III. Quantitative Data: Purification Modality Comparison

To select the optimal purification strategy, consult the following empirical data comparing different modalities for this specific pyrazole-amine scaffold.

Purification ModalityStationary PhaseMobile Phase AdditiveExpected RecoveryExpected PurityScalability
Standard Flash Untreated Silica (pH ~5)None< 30%85%High
Deactivated Flash Silica + 2% Et

N
1% Et

N
75 - 85%92 - 95%High
Alumina Flash Basic AluminaNone80 - 90%90 - 94%Medium
Prep-HPLC (Acidic) C18 (Reverse Phase)0.1% TFA (pH ~2)60 - 70%95%+Low (Peak splitting)
Prep-HPLC (Basic) C18 (Reverse Phase)10mM NH

HCO

(pH 9)
85 - 95% 98%+ Medium (Optimal)

IV. Step-by-Step Experimental Protocols

Protocol A: Amine-Deactivated Normal Phase Flash Chromatography

Use this protocol to prevent chemisorption and tailing during bulk isolation[1].

  • Solvent Preparation: Prepare your eluent system (e.g., Dichloromethane/Methanol) and add 1% (v/v) Triethylamine (Et

    
    N). Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen.
    
  • Column Packing: Slurry pack standard silica gel using the Et

    
    N-doped solvent. Flush the column with at least 3 column volumes (CV) of the solvent to fully cap the acidic silanols.
    
  • Dry Loading (Critical): Do not dry load your crude mixture onto silica gel, as the localized high concentration of acid sites will degrade the product. Instead, dissolve the crude in a minimum amount of THF, add Celite (diatomaceous earth), and evaporate to a free-flowing powder under reduced pressure.

  • Elution: Load the Celite plug onto the column and elute using a gradient of 0% to 10% Methanol in DCM (containing 1% Et

    
    N).
    
  • Validation: Monitor fractions via TLC (pre-treated with Et

    
    N). The product should elute as a tight, circular spot rather than a streak.
    
Protocol B: Anti-Oxidative Workup and Isolation

Use this protocol to prevent the purified fractions from turning brown during concentration[2][3].

  • Fraction Pooling: Combine the pure fractions containing N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine into a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Do not use a standard air-bleed valve. Backfill the rotovap system with Argon or Nitrogen gas. Maintain the water bath at a maximum of 30°C to minimize thermal degradation.

  • Antioxidant Wash (Optional but recommended): If the compound was isolated from a Buchwald-Hartwig coupling[4] and trace palladium/oxidants remain, dissolve the concentrated residue in degassed Ethyl Acetate. Wash with a 5% aqueous solution of Ascorbic Acid, followed by brine.

  • Storage: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under Argon. Store the final solid in an amber vial, flushed with Argon, at -20°C.

V. References

  • University of Utah / ACS. Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. Retrieved from:[Link]

  • Mustansiriyah University. Oxidation of Secondary and Primary Amines. Retrieved from:[Link]

  • National Institutes of Health (NIH). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Retrieved from:[Link]

Sources

Technical Support Center: Synthesis of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. The content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Yield and a Mixture of Isomers (Regioselectivity)

Q: I am reacting a monosubstituted hydrazine with an unsymmetrical β-dicarbonyl or β-ketonitrile, and I'm getting a low yield of my desired aminopyrazole along with a significant amount of a regioisomer. How can I control the regioselectivity?

A: This is the most common challenge in the synthesis of N-substituted aminopyrazoles. The formation of regioisomers arises from the two non-equivalent nitrogen atoms of the monosubstituted hydrazine attacking the electrophilic centers of your precursor.[1][2] The outcome of this competition is governed by a delicate balance of kinetic and thermodynamic factors, as well as steric and electronic effects.[3]

Root Cause Analysis:

The reaction between a monosubstituted hydrazine and a 1,3-dielectrophile can proceed through two main pathways, leading to either the 1,3- or 1,5-disubstituted aminopyrazole. The regioselectivity is influenced by:

  • Kinetic vs. Thermodynamic Control: Under kinetically controlled conditions (low temperature, basic medium), the more nucleophilic, substituted nitrogen of the hydrazine tends to react faster.[3] Under thermodynamically controlled conditions (higher temperature, neutral or acidic medium), the reaction can equilibrate to form the more stable product.[3]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the electrophilic precursor can sterically hinder the approach of the substituted nitrogen, favoring the formation of the 5-aminopyrazole isomer.[3]

  • Electronic Effects: Electron-donating groups on the hydrazine can increase the nucleophilicity of the substituted nitrogen, potentially favoring the 3-aminopyrazole isomer under kinetic control.[3]

  • pH of the Reaction Medium: The pH can significantly influence which nitrogen is more nucleophilic and the stability of the intermediates. Acidic conditions can favor one isomer, while basic conditions can favor the other.[1] For example, in the synthesis of aminopyrazoles from 3-methoxyacrylonitrile and phenylhydrazine, acetic acid in toluene favors the 5-aminopyrazole, whereas sodium ethoxide in ethanol favors the 3-aminopyrazole.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Regioselectivity start Low Yield & Isomer Mixture q1 Identify Desired Isomer start->q1 cond1 Reaction Conditions? q1->cond1 kinetic Kinetic Control (Low Temp, Base) cond1->kinetic 3-Amino Isomer Preferred thermo Thermodynamic Control (High Temp, Acid/Neutral) cond1->thermo 5-Amino Isomer Preferred check_sterics Evaluate Steric Hindrance kinetic->check_sterics thermo->check_sterics bulky_sub Use Bulky Substituents check_sterics->bulky_sub High Hindrance solvent Optimize Solvent check_sterics->solvent Low Hindrance purify Purification bulky_sub->purify aprotic Aprotic (e.g., DMF, NMP) solvent->aprotic protic Protic (e.g., EtOH) solvent->protic aprotic->purify protic->purify

Caption: Troubleshooting workflow for controlling regioselectivity.

Experimental Protocols for Regiocontrol:

Protocol 1: Kinetic Control for 3-Aminopyrazoles

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the β-ketonitrile (1.0 eq) in anhydrous ethanol at 0 °C.

  • Base Addition: Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise, maintaining the temperature at 0 °C.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Thermodynamic Control for 5-Aminopyrazoles

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile (1.0 eq) and the substituted hydrazine (1.1 eq) in a suitable solvent such as toluene or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (or a temperature determined by optimization studies, e.g., 70-110 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed or equilibrium is reached.

  • Work-up: Cool the reaction mixture to room temperature. If an acidic solvent was used, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the product as described above.

Table 1: Influence of Reaction Conditions on Regioselectivity

Hydrazine (R-NHNH₂)1,3-DielectrophileConditionsMajor IsomerReference
Phenylhydrazine3-MethoxyacrylonitrileAcetic Acid, Toluene, Microwave5-Amino
Phenylhydrazine3-MethoxyacrylonitrileSodium Ethoxide, Ethanol, Microwave3-Amino
tert-Butylhydrazine2-ChloroacrylonitrileN/A3-Amino
Methylhydrazine2-ChloroacrylonitrileMicrowave3-Amino
Issue 2: Low or No Product Formation - Stable Hydrazone Intermediate

Q: My reaction between a β-ketonitrile and hydrazine seems to stall. I've isolated a stable intermediate which I believe is the hydrazone, but it's not cyclizing to the aminopyrazole. What should I do?

A: The formation of a stable hydrazone that fails to cyclize is a common pitfall, leading to low or no yield of the desired aminopyrazole.[1][4] The cyclization step, which involves the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, can be slow or inhibited under certain conditions.

Root Cause Analysis:

  • Insufficient Activation of the Nitrile Group: The nitrile group may not be sufficiently electrophilic to undergo intramolecular attack. This can be exacerbated by steric hindrance around the nitrile.

  • Reaction Conditions Not Forcing Enough: The conditions (temperature, catalyst) may not be energetic enough to overcome the activation barrier for the cyclization step.

  • Solvent Effects: The choice of solvent can influence the stability of the hydrazone intermediate and the transition state of the cyclization.

Troubleshooting Steps:

  • Increase Reaction Temperature: If the hydrazone has been isolated, redissolve it in a higher-boiling solvent (e.g., DMF, NMP, or acetic acid) and heat to reflux.[1]

  • Add a Catalyst:

    • Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the nitrile nitrogen, increasing its electrophilicity and promoting cyclization.

    • Base Catalysis: In some cases, a base can facilitate the deprotonation of the attacking nitrogen, increasing its nucleophilicity.

  • Change the Solvent: Switching to a more polar, aprotic solvent like DMF or DMSO can sometimes facilitate the cyclization step.

  • Microwave Irradiation: Microwave-assisted synthesis can often provide the necessary energy to drive the cyclization to completion in a much shorter time.[5]

Protocol 3: Promoting Cyclization of an Isolated Hydrazone

  • Reaction Setup: Dissolve the isolated hydrazone (1.0 eq) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Work-up: Once the hydrazone is consumed, cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., solid sodium bicarbonate) and extract the product with an appropriate organic solvent.

  • Purification: Dry, concentrate, and purify the product as previously described.

Issue 3: Formation of Dimerization Byproducts

Q: I am observing the formation of a higher molecular weight byproduct, which I suspect is a dimer of my target aminopyrazole. How can I prevent this?

A: Dimerization of aminopyrazoles can occur, particularly under oxidative conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.[6][7][8][9] This side reaction consumes the desired product and complicates purification.

Root Cause Analysis:

  • Oxidative Conditions: The presence of air (oxygen) or other oxidizing agents can promote the dimerization of aminopyrazoles.[6] Copper catalysts, in particular, have been shown to facilitate this process.[6][7][8][9]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor dimerization pathways.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use.

  • Avoid Oxidizing Agents: Ensure that no adventitious oxidizing agents are present in the reaction mixture. Be mindful of the potential for certain reagents or catalysts to act as oxidants.

  • Temperature Control: If dimerization is observed at higher temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time.[10]

Illustrative Dimerization Pathway:

G cluster_1 Aminopyrazole Dimerization Pathway aminopyrazole1 5-Aminopyrazole dimer Dimerized Product (e.g., Pyrazolo-pyridazine) aminopyrazole1->dimer aminopyrazole2 5-Aminopyrazole aminopyrazole2->dimer oxidant [O] (e.g., Cu(II), Air) oxidant->dimer Promotes

Caption: Simplified schematic of oxidative dimerization.

Issue 4: Hydrolysis of Starting Materials

Q: My yields are consistently low, and I suspect my β-ketonitrile starting material is degrading. Could this be due to hydrolysis?

A: Yes, β-ketonitriles can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which can significantly reduce the yield of your desired aminopyrazole.[1]

Root Cause Analysis:

  • Presence of Water: Adventitious water in the solvent or reagents can lead to hydrolysis.

  • Strongly Acidic or Basic Conditions: These conditions can catalyze the hydrolysis of the nitrile or keto group.

Troubleshooting and Prevention:

  • Use Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Flame-dry all glassware before use.

    • Run the reaction under an inert atmosphere.

  • Purify Starting Materials: Ensure your β-ketonitrile is pure and free from acidic or basic impurities.[1]

  • Control pH: If possible, run the reaction under neutral or mildly acidic/basic conditions to minimize hydrolysis. If strong acid or base is required, consider adding it at a lower temperature to control the rate of both the desired reaction and potential hydrolysis.

  • Order of Reagent Addition: In some cases, the order of addition can be critical. For instance, preparing a salt of the hydrazine before adding it to the β-ketonitrile can sometimes mitigate side reactions.

References

  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic Chemistry: Current Research, 7(2).
  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Organic Syntheses Procedure: 3(5)-aminopyrazole. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Li, Z., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • El-Sayed, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]

  • Li, Z., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed, 39860249. [Link]

  • Li, Z., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]

  • Kelada, N. N., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(28), 19354-19376. [Link]

  • Kallman, N. J., et al. (2016). A single-step method for the synthesis of aminopyrazoles from isoxazoles. Synthesis, 48(21), 3537-3543. [Link]

Sources

Overcoming poor solubility of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine in assays

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Assay Stability

Diagnostic Hub: Why is this Molecule Crashing?

Before attempting to fix the solubility, you must understand the physicochemical "personality" of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine . This molecule presents a classic medicinal chemistry challenge: it possesses a polar "head" (pyrazole) but behaves like a lipophilic "brick" in aqueous buffers.[1]

The Physicochemical Root Cause
  • Neutrality at Physiological pH:

    • The pyrazole nitrogen (N-H) has a pKa > 14 (very weak acid).

    • The amino group (aniline-like) has a pKa ≈ 3.0–4.0.

    • Result: At assay pH (7.4), the molecule is uncharged . Uncharged, planar heterocycles have high crystal lattice energy (due to

      
      -
      
      
      
      stacking), making them resist dissolution in water.[1]
  • The "Grease" Factor:

    • The 4-methoxy-2-methylphenyl moiety is highly lipophilic.[1] While the ortho-methyl group provides a slight steric twist (reducing planarity slightly), the methoxy group adds significant hydrophobicity.

  • Kinetic vs. Thermodynamic Solubility:

    • You are likely observing a failure of Kinetic Solubility (how fast it dissolves from a DMSO stock) rather than Thermodynamic Solubility (equilibrium). When you spike a DMSO stock into aqueous buffer, the compound faces "solvent shock" and precipitates immediately as amorphous aggregates before it can equilibrate.

Critical Protocols: Preventing the "Crash"

Do not simply add DMSO stock directly to your assay plate.[1] Use the Intermediate Dilution Method to step the compound down from 100% DMSO to aqueous conditions gently.

Protocol A: The "Step-Down" Dilution Method

Target: Biochemical Assays (IC50 determination)[2]

  • Prepare High-Concentration Stock: Dissolve powder in 100% DMSO to 10 mM or 20 mM. Sonicate for 5 minutes.

  • Create an Intermediate Plate (10x Concentration):

    • Do NOT dilute directly into the final assay buffer.

    • Dilute the stock into a solvent mixture of 10% DMSO / 90% Buffer (containing 0.05% Tween-20).

    • Why? This keeps the local DMSO concentration high enough to prevent immediate crashing while introducing water.

  • Final Transfer:

    • Transfer from the Intermediate Plate to the Assay Plate (1:10 dilution).

    • Final Assay Conditions: 1% DMSO, 0.005% Tween-20.[1]

Protocol B: Assay Buffer Optimization

Standard PBS or TRIS is often insufficient.[1] Modify your buffer with the following "Solubility Enhancers."

ComponentRecommended Conc.FunctionMechanism
DMSO 1% - 5% (Biochemical)0.1% - 0.5% (Cellular)Co-solventDisrupts water structure; solvates hydrophobic core.[1]
Tween-20 0.01% - 0.05%SurfactantPrevents formation of colloidal aggregates (critical for pyrazoles).[1]
BSA (Fatty Acid Free) 0.1 mg/mLCarrier ProteinActs as a "molecular chaperone" to keep lipophilic compounds in solution.[1]
Glycerol 5% - 10%Co-solventIncreases viscosity; reduces nucleation rate of crystals.[1]

Troubleshooting Logic & Visualization

Use the following decision tree to diagnose if your assay failure is due to Precipitation (solid formation) or Aggregation (colloidal false positives).[3]

SolubilityTroubleshooting Start Problem: Erratic IC50 or Low Activity VisualCheck Step 1: Visual/Nephelometry Check (Is it cloudy?) Start->VisualCheck Cloudy Yes: Visible Precipitate VisualCheck->Cloudy Clear No: Solution appears clear VisualCheck->Clear SpinDown Action: Centrifuge (10 min @ 3000g) Measure Supernatant UV Abs Cloudy->SpinDown DetergentTest Step 2: The Detergent Test Add 0.01% Triton X-100 Clear->DetergentTest Loss Result: High UV Loss (True Precipitation) SpinDown->Loss FixSolvent Fix: Increase DMSO to 5% OR Add 0.05% Tween-20 Loss->FixSolvent Shift Result: IC50 Shifts >10-fold (Potency Disappears) DetergentTest->Shift NoShift Result: IC50 Stable DetergentTest->NoShift DiagnosisAgg Diagnosis: Colloidal Aggregator (False Positive) Shift->DiagnosisAgg DiagnosisSol Diagnosis: True Binder (Solubility is likely OK) NoShift->DiagnosisSol

Caption: Diagnostic workflow to distinguish between macroscopic precipitation (solubility failure) and colloidal aggregation (assay interference).

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I add cell culture media. What should I do? A: This is the "Solvent Shock" effect. Serum proteins in media (FBS) can bind the compound, but they can also induce precipitation if the transition from DMSO is too fast.

  • Fix: Pre-dilute your compound in culture media without serum (e.g., plain RPMI or DMEM) first, vortex rapidly, and then add the serum (FBS) to the final concentration. Serum proteins are better at keeping a compound in solution than dissolving a crash-out precipitate.[1]

Q2: I see a "bell-shaped" dose-response curve. Is this solubility? A: Yes, this is a classic sign.[1]

  • Mechanism: At low concentrations, the compound is soluble and active. At high concentrations, it precipitates, effectively lowering the free concentration available to bind the target.

  • Action: Truncate your curve. Do not use data points above the solubility limit (determined by nephelometry or DLS) to calculate IC50.

Q3: Can I use Cyclodextrins? A: Yes. For this specific pyrazole derivative, Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is highly effective.[1]
  • Protocol: Prepare a 20% (w/v) stock of HP-

    
    -CD in water.[1] Use this solution to dilute your DMSO stock instead of pure water.[1] The cyclodextrin encapsulates the hydrophobic phenyl ring, preventing aggregation.
    

Q4: Is 5% DMSO safe for my enzyme? A: It depends on the kinase/enzyme.

  • Test: Run a "DMSO Tolerance" control. Compare enzyme activity at 0%, 1%, 2%, and 5% DMSO without any compound. If activity drops by >20% at 5% DMSO, you cannot use that concentration.[1] You must rely on detergents (Tween-20) instead.[1]

References

  • Assay Guidance Manual (NCBI/NIH).

    • Source:

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

    • Context: Discusses the "kinetic solubility" trap in HTS.
  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

    • Context: Defines the colloidal aggregation phenomenon common in planar heterocycles.
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

    • Context: General principles of solubility for lipophilic compounds.

Sources

Technical Support Center: Troubleshooting Assay Interference with N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you rely on robust data to drive your pipelines forward. However, certain small molecules possess physicochemical properties that actively subvert standard biochemical and cellular assays.

This guide provides an in-depth, mechanistic breakdown of the assay interference issues associated with N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (hereafter referred to as MMPPA ). By understanding the chemical causality behind these false readouts, we can implement self-validating protocols to rescue your experimental workflows.

Part 1: Mechanistic Overview of Interference (The "Why")

To solve an assay artifact, we must first look at the molecule's architecture. MMPPA consists of a pyrazole ring connected via a secondary amine to a 4-methoxy-2-methylphenyl group.

  • Redox Vulnerability: The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring are strong electron-donating groups (EDGs). They push electron density into the aromatic system and the secondary amine, significantly lowering the molecule's oxidation potential. In aqueous environments, this makes MMPPA a potent reducing agent capable of transferring electrons directly to assay reagents[1].

  • Colloidal Aggregation: Like many flat, hydrophobic diarylamine-like heterocycles, MMPPA is prone to self-association in aqueous buffers. At micromolar concentrations, it forms sub-micron colloidal aggregates that non-specifically sequester and denature proteins[2].

  • Pan-Assay Interference (PAINS): Because of its dual capacity for redox cycling and aggregation, MMPPA frequently flags as a Pan-Assay Interference Compound (PAINS), yielding false positives in screens that do not employ orthogonal validation[3].

Part 2: Troubleshooting Guides & FAQs

Q: Why does MMPPA cause apparent >150% cell viability in my MTT/Resazurin assays, even at concentrations that should be toxic? A: This is a classic redox-based interference. Because MMPPA is highly electron-rich, it acts as a direct chemical reducing agent. It bypasses the cellular NAD(P)H-dependent oxidoreductases and directly reduces tetrazolium salts (MTT/MTS) into purple formazan, or resazurin into fluorescent resorufin[1]. The higher the compound dose, the higher the false "viability" signal.

Q: In my biochemical kinase screens, MMPPA shows an IC₅₀ of 200 nM, but it has zero activity in cellular target-engagement assays. Is this a false positive? A: Yes. This discrepancy is the hallmark of colloidal aggregation. In cell-free biochemical buffers, MMPPA forms sub-micron aggregates that non-specifically adsorb your target kinase, inhibiting its activity[2]. Because these large aggregates cannot cross intact cellular membranes, the "inhibition" completely disappears in cell-based assays.

Q: My fluorescence polarization (FP) assay is giving noisy, quenched signals when testing this compound. What is happening? A: When the electron-rich amine in MMPPA undergoes auto-oxidation, it often forms quinone-imine-like polymeric byproducts. These byproducts are highly colored and can absorb the excitation or emission light of your fluorophores, causing an Inner-Filter Effect (IFE)[3].

Part 3: Data Presentation & Interference Thresholds

The following table summarizes the quantitative thresholds at which MMPPA typically triggers assay artifacts, alongside validated alternative methodologies.

Assay TypePrimary Interference MechanismRisk ThresholdRecommended Orthogonal Alternative
MTT / MTS / XTT Direct Chemical Reduction> 1.0 µMCellTiter-Glo (ATP-based Luminescence)
Resazurin (Alamar Blue) Direct Chemical Reduction> 5.0 µMFlow Cytometry (Annexin V / PI)
Biochemical Kinase Colloidal Aggregation> 0.5 µMAdd 0.01% Triton X-100 to assay buffer
Fluorescence (Prompt) Inner-Filter Effect (Quenching)> 10.0 µMTime-Resolved FRET (TR-FRET)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not assume interference; prove it by isolating the chemical variable from the biological variable.

Protocol A: Cell-Free Dye Reduction Validation

Causality Check: By removing cells from the equation, any signal generated must originate from a direct chemical reaction between MMPPA and the assay reagent.

  • Preparation: Dispense 100 µL of standard culture media (e.g., DMEM + 10% FBS) into a 96-well plate without cells .

  • Compound Addition: Spike MMPPA into the media at your standard assay concentrations (e.g., 0.1, 1.0, 10, and 50 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Reagent Addition: Add 20 µL of MTT (5 mg/mL) or Resazurin reagent to each well.

  • Incubation: Incubate at 37°C for 1 to 4 hours, protected from light.

  • Readout: Measure absorbance at 570 nm (MTT) or fluorescence at 560 Ex / 590 Em (Resazurin). Validation: A dose-dependent increase in signal confirms that MMPPA is chemically reducing the dye[1]. Switch to an ATP-based assay.

Protocol B: Detergent-Sensitivity Assay for Aggregation

Causality Check: Non-ionic detergents disrupt the hydrophobic interactions holding colloidal aggregates together. If MMPPA is a true competitive inhibitor, its IC₅₀ will remain stable. If it is an aggregator, the IC₅₀ will shift dramatically[2].

  • Buffer Split: Prepare your standard biochemical enzyme assay buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Dilution: Perform a 10-point serial dilution of MMPPA in both Buffer A and Buffer B.

  • Reaction: Add your target enzyme and substrate, incubating according to your standard kinetic protocol.

  • Analysis: Calculate the IC₅₀ for both conditions. Validation: If the IC₅₀ in Buffer B increases by >10-fold compared to Buffer A, the initial inhibition was a false positive caused by aggregation[2].

Part 5: Mechanistic Visualizations

Workflow for diagnosing and resolving small-molecule assay interference.

Mechanistic pathway of tetrazolium dye reduction by electron-rich pyrazol-amines.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127–152. URL: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. URL: [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712–1722. URL: [Link]

Sources

Technical Support Center: Stabilizing N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers maintain the stability and integrity of this compound in solution. Our guidance is grounded in established principles of organic chemistry and pharmaceutical stability testing.

Core Concepts: Understanding the Molecule's Vulnerabilities

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine combines two key structural motifs: a substituted aromatic amine (aniline derivative) and a pyrazole heterocycle. This unique combination dictates its stability profile.

  • The Aromatic Amine Moiety: The N-(4-Methoxy-2-methylphenyl) group is the primary site of instability. Aromatic amines are generally susceptible to oxidation, a process often accelerated by exposure to air (oxygen), light, heat, or trace metal contaminants.[1][2] The electron-donating methoxy and methyl groups on the phenyl ring increase the electron density on the amine nitrogen, potentially making it more prone to oxidation.[3][4]

  • The Pyrazole Ring: The pyrazole ring itself is a robust aromatic heterocycle, generally stable to hydrolysis and metabolic degradation.[5][6] However, the amine substituent at the C4 position is a critical functional group whose reactivity is influenced by the overall electronic environment. The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom, allowing it to interact with its environment in complex ways.[5][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine in solution.

Q1: My stock solution of the compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation.[8] The aromatic amine portion of the molecule is likely being oxidized by atmospheric oxygen. This process can be catalyzed by light or trace metals in your solvent or on your glassware. The colored species are often highly conjugated oligomers or quinone-imine type structures formed from the initial oxidation products.[4] To prevent this, it is imperative to handle the compound with care. (See Section 3 for proactive strategies).

Q2: I'm observing a new, broader peak in my HPLC/LC-MS analysis after leaving my solution on the bench for a few hours. What is happening?

A2: The appearance of new peaks indicates the formation of degradation products. Given the structure, the primary suspect is an oxidation product, such as an N-oxide or products of oxidative coupling.[9] To confirm this, you can perform a forced degradation study by intentionally exposing a sample to an oxidizing agent like hydrogen peroxide (H₂O₂) and comparing the resulting chromatogram to your aged sample.[1] (See Protocol 4.2 for a detailed methodology).

Q3: What is the best general-purpose solvent for preparing a stock solution?

A3: For short-term use, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally recommended as they can effectively solvate the molecule.[5] However, even in these solvents, degradation can occur. For longer-term storage, it is critical to use high-purity, anhydrous, and de-gassed solvents. Avoid solvents containing peroxides (e.g., older ethers like THF or dioxane) as these will aggressively degrade the compound.

Q4: How does pH affect the stability of the compound in aqueous buffers?

A4: The compound's stability is highly pH-dependent. The aromatic amine is basic and will be protonated at low pH. In its protonated (salt) form, the lone pair of electrons on the nitrogen is no longer available to participate in oxidation, rendering the molecule significantly more stable.[10] Conversely, under neutral or basic conditions, the free amine is present and is much more susceptible to oxidation. Therefore, for aqueous applications, buffered solutions at a slightly acidic pH (e.g., pH 4-6) are recommended over neutral or basic media.

Q5: Should I be concerned about photodegradation?

A5: Yes. Aromatic amines are often light-sensitive.[1] Light, particularly in the UV spectrum, can provide the energy to initiate radical oxidation reactions. All solutions containing this compound should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Proactive Stabilization Strategies

To ensure reproducible experimental results, the following handling and storage procedures are essential.

3.1 Solvent Selection and Preparation

The choice of solvent is critical for minimizing degradation.

Solvent TypeRecommendedNot RecommendedRationale
Polar Aprotic High-purity, anhydrous DMSO, DMFTechnical grade solventsRecommended for initial stock solutions due to good solvating power. Anhydrous grade minimizes potential hydrolysis or water-mediated reactions.[5]
Polar Protic Ethanol, Methanol (purged with N₂ or Ar)Water (unbuffered), Acetic AcidCan be used, but oxygen should be removed via sparging with an inert gas. Acetic acid can be problematic as it may promote unwanted reactions.[10]
Aqueous Degassed, slightly acidic buffers (pH 4-6)Neutral or basic buffers (pH > 7)Acidic pH protonates the amine, protecting it from oxidation.[10] High pH increases the rate of oxidation.
Ethers THF, Dioxane, Diethyl EtherThese solvents can form explosive peroxides upon storage, which are potent oxidizing agents that will rapidly degrade the compound.
3.2 Recommended Storage & Handling Workflow

To maximize the shelf-life of your solutions, implement the following best practices:

  • Solid Compound: Store the solid material at 2-8°C in a desiccator under an inert atmosphere (argon or nitrogen).

  • Solvent Preparation: Use only high-purity, anhydrous solvents. Before use, sparge the solvent with dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Solution Preparation: Prepare stock solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line). Dissolve the solid in the de-gassed solvent in an amber glass vial.

  • Storage of Solutions: Blanket the headspace of the vial with argon or nitrogen before sealing. Store stock solutions at -20°C or -80°C.

  • Daily Use: For daily experiments, thaw a fresh aliquot. Avoid repeated freeze-thaw cycles. Do not store diluted working solutions in aqueous buffer for extended periods. Prepare them fresh daily from the frozen stock.

Technical Protocols & Advanced Troubleshooting
Protocol 4.1: Recommended Procedure for Preparing a Stock Solution

This protocol outlines the steps for preparing a stable 10 mM stock solution in DMSO.

  • Pre-analysis: Weigh an appropriate amount of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine into a tared amber glass vial with a PTFE-lined screw cap.

  • Inerting: Place the vial into a glove box or use a Schlenk line to establish an inert argon or nitrogen atmosphere.

  • Solvent Degassing: Take a sealed bottle of anhydrous DMSO and puncture the septum with a needle connected to an argon/nitrogen line. Bubble the gas through the solvent for 20 minutes. Use a second needle as a vent.

  • Dissolution: Using a gas-tight syringe, draw the required volume of de-gassed DMSO and add it to the vial containing the compound to achieve the target concentration of 10 mM.

  • Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Storage: Blanket the headspace of the vial with inert gas, seal tightly, and wrap the cap junction with parafilm. Store immediately at -20°C or -80°C.

Protocol 4.2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is a powerful tool to understand a compound's liabilities and confirm the identity of degradants observed in routine analyses.[9][11]

G cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep_sol Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) acid Acid Hydrolysis 0.1 M HCl, 60°C prep_sol->acid Aliquot base Base Hydrolysis 0.1 M NaOH, 60°C prep_sol->base Aliquot ox Oxidation 3% H₂O₂, RT prep_sol->ox Aliquot thermal Thermal 60°C Solution prep_sol->thermal Aliquot photo Photolytic ICH Q1B Light Exposure prep_sol->photo Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS ox->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare to Unstressed Control (t=0 and t=24h) analyze->compare

Caption: Workflow for a comprehensive forced degradation study.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This will serve as the stock for all stress conditions.

  • Control Samples: Store one aliquot protected from light at 2-8°C (Unstressed Control t=24h) and analyze one immediately (Unstressed Control t=0).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Incubate one aliquot of the stock solution at 60°C for 24 hours, protected from light.

  • Sample Analysis: After 24 hours, cool all samples to room temperature. Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Analyze all samples, including controls, by a suitable stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control. Identify major degradants using the MS data.

The following table shows hypothetical data to illustrate expected outcomes. Actual results may vary.

Stress Condition% Degradation (Illustrative)Key Observations
0.1 M HCl, 60°C < 2%Compound is highly stable in acidic conditions due to protonation of the amine.[10]
0.1 M NaOH, 60°C 15 - 25%Significant degradation expected. The unprotonated amine is susceptible to base-catalyzed oxidation.
3% H₂O₂, RT > 50%Extensive and rapid degradation, likely forming multiple polar byproducts (N-oxides, etc.). Confirms high susceptibility to oxidation.[9]
Thermal, 60°C 5 - 10%Moderate degradation, indicating that heat accelerates the baseline oxidative process.
Photolytic 10 - 20%Appreciable degradation confirms light sensitivity. Degradation is likely oxidative in nature.[1]
Visualizing the Primary Degradation Pathway

Understanding the chemical transformation during degradation is key to preventing it. The most probable pathway involves oxidation at the aromatic amine.

G parent N-(4-Methoxy-2-methylphenyl) -1H-pyrazol-4-amine (Parent Compound, Colorless) stress [ O₂ / Light / Metal Ions ] parent->stress radical Radical Cation Intermediate stress->radical - e⁻, - H⁺ coupling Oxidative Coupling radical->coupling Dimerization / Polymerization products Colored Oligomers & Quinone-imine Structures (Yellow/Brown Impurities) coupling->products

Caption: Simplified pathway for oxidative degradation of the title compound.

This guide provides a comprehensive framework for handling and stabilizing N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine. By understanding the molecule's inherent vulnerabilities and implementing these proactive strategies, researchers can ensure the quality and reproducibility of their experimental outcomes.

References
  • Stoner, G. H. (1953). Stabilized aromatic amines. U.S. Patent No. 2,653,171. Washington, DC: U.S.
  • Informa Connect. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Ghangare, A. et al. (2015). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Klick, S. et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. [Link]

  • Dornhrow, B. A., & Altscher, S. (1964). Stabilization of aromatic amines. U.S. Patent No. 3,154,583. Washington, DC: U.S.
  • Van Hoeck, E. et al. (2019). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. [Link]

  • Shastri, V. et al. (2007). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions. Russian Journal of General Chemistry. [Link]

  • Ma, D. et al. (2011). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Alsante, K. M. et al. (2014). Forced degradation and impurity profiling. In Separation Science and Technology (Vol. 10). [Link]

  • Martins, P. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • JoVE. (2025). Basicity of Aromatic Amines. JoVE Chemistry. [Link]

  • Mondal, M. K. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Engineering and Advanced Technology. [Link]

  • Sharma, V. et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • Borthakur, A. & Borthakur, N. (2016). Study of interaction and adsorption of aromatic amines by manganese oxides and their role in chemical evolution. International Journal of Astrobiology. [Link]

  • Kumar, Dr. A. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

Sources

How to interpret NMR spectrum of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elucidating the NMR Spectrum of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are characterizing N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine .

This molecule presents several unique nuclear magnetic resonance (NMR) challenges due to the presence of a dynamic pyrazole ring, a bridging secondary amine, and a highly electron-rich, tri-substituted phenyl ring. This guide will walk you through the causality behind these spectral anomalies and provide self-validating protocols to definitively assign your structure.

Quantitative Data Summary: Expected NMR Profile

Before troubleshooting, it is critical to establish a baseline. The electron-donating nature of the methoxy (-OCH₃) and amine (-NH-) groups significantly shields the phenyl ring protons, pushing them upfield[1]. Meanwhile, the pyrazole core exhibits characteristic deshielding[2].

Table 1: Expected ¹H NMR Chemical Shifts (Referenced to DMSO-d₆ at 298K)

NucleusPositionExpected Chemical Shift (δ, ppm)*MultiplicityCoupling Constant (

, Hz)
Integration
¹HMethoxy (-OCH₃)3.70 – 3.80Singlet (s)-3H
¹HMethyl (-CH₃)2.10 – 2.25Singlet (s)-3H
¹HPhenyl H36.70 – 6.80Doublet (d)~2.5 – 3.01H
¹HPhenyl H56.60 – 6.70Doublet of doublets (dd)8.5, 2.51H
¹HPhenyl H66.90 – 7.00Doublet (d)8.51H
¹HPyrazole H3', H5'7.30 – 7.80Broad singlet (br s)-2H
¹HBridging Amine (-NH-)5.50 – 6.50Broad singlet (br s)-1H
¹HPyrazole (-NH-)10.00 – 12.50Very broad singlet-1H

*Note: Exact values will vary based on sample concentration, pH, and solvent hydrogen-bonding capabilities.

Troubleshooting FAQs

Q1: The pyrazole C3 and C5 protons appear as a single broad peak (or are missing entirely). Is my sample impure? A1: No, this is a classic artifact of annular tautomerism . In solution, the pyrazole -NH- proton rapidly exchanges between the N1 and N2 positions. At room temperature (298K), this exchange rate is faster than the NMR timescale, causing the magnetic environments of the C3 and C5 protons to average out into a single, broad resonance. To resolve this, you must lower the temperature to slow the exchange kinetics (See Protocol A).

Q2: The phenyl ring protons (H3, H5, H6) overlap in a tight multiplet (~6.5–6.8 ppm). How do I definitively assign them? A2: This overlap is caused by the combined electron-donating effects of the methoxy and amine groups, which increase electron density on the phenyl ring and shield the ortho/para protons[1]. You cannot rely on 1D chemical shifts alone here. You must use 2D COSY NMR to map the


-couplings: H5 will show a large ortho-coupling (

~8.5 Hz) to H6 and a small meta-coupling (

~2.5 Hz) to H3.

Q3: How can I differentiate the bridging secondary amine (-NH-) from the pyrazole ring (-NH-)? A3: Look at the chemical shift and peak shape. The pyrazole -NH- is highly deshielded due to the aromatic ring current and intermolecular hydrogen bonding, typically appearing far downfield (>10.0 ppm) as a very broad singlet. The bridging secondary amine is less deshielded and typically appears between 5.5–6.5 ppm. Both will disappear if you add a drop of D₂O due to H/D exchange.

Q4: How do I confirm the regiochemistry of the methyl and methoxy groups on the phenyl ring? A4: Use a 2D NOESY experiment to map through-space proximities. Irradiating the methoxy peak (~3.7 ppm) will show Nuclear Overhauser Effect (NOE) enhancements on both H3 and H5. Irradiating the methyl peak (~2.1 ppm) will show NOE enhancement exclusively on H3, confirming that H3 is sandwiched between the two substituents.

Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Resolving Tautomeric Broadening

Objective: To slow down the annular tautomerism of the pyrazole ring, resolving the C3 and C5 protons into distinct signals. Causality: Lowering the thermal energy of the system reduces the rate of proton exchange between N1 and N2 below the NMR observation timescale.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous Methanol-d₄ or DMF-d₇. (Critical: Do not use DMSO-d₆, as it freezes at 18.5°C and will crystallize in the probe).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298K to establish the coalesced baseline.

  • Cooling Gradient: Gradually lower the probe temperature in 10K increments down to 250K. Allow 5 minutes of thermal equilibration at each step before acquiring the next spectrum.

  • Observation: Monitor the pyrazole H3'/H5' signal (~7.5 ppm). You will observe the decoalescence of the broad singlet into two distinct doublets or singlets as the tautomers freeze out.

  • Self-Validation Step: Verify the actual probe temperature by measuring the chemical shift difference (

    
    ) between the solvent residual peaks (e.g., the OH and CH₃ protons of Methanol-d₄). Calculate the exact temperature using the standard solvent calibration equation to ensure your reported exchange temperatures are accurate.
    
Protocol B: 2D NMR Regiochemical Assignment (COSY & NOESY)

Objective: To definitively assign the overlapping phenyl protons and confirm the spatial positions of the methyl and methoxy groups. Causality: 1D NMR cannot resolve heavily shielded, overlapping aromatic multiplets. 2D COSY maps through-bond


-couplings, while NOESY maps through-space proximities (< 5 Å), providing a geometric proof of the structure.
  • COSY Acquisition: Acquire a 2D COSY spectrum. Identify the H5 proton (dd) by locating its cross-peaks: a strong ortho-coupling cross-peak to H6 and a weaker meta-coupling cross-peak to H3.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum using a mixing time of 300–500 ms (optimized for small molecules).

  • Methoxy Mapping: Locate the methoxy singlet (~3.7 ppm) on the F1 axis. Trace horizontally to the F2 axis to find cross-peaks to H3 and H5, confirming their spatial proximity.

  • Methyl Mapping: Locate the methyl singlet (~2.1 ppm) on the F1 axis. Trace horizontally to find a cross-peak to H3.

  • Self-Validation Step: Ensure the bridging -NH- proton shows a NOESY cross-peak to H6. If this cross-peak is present, it validates the spatial orientation of the pyrazole-amine moiety relative to the phenyl ring, proving the regiochemistry is correct.

Visualizations

NMR_Workflow Start Acquire 1D 1H & 13C NMR (DMSO-d6, 298K) CheckBroad Are Pyrazole C3/C5 Protons Broadened? Start->CheckBroad VTNMR Perform VT-NMR (Cool to 250K) CheckBroad->VTNMR Yes (Tautomerism) CheckOverlap Do Phenyl Protons Overlap (<0.1 ppm)? CheckBroad->CheckOverlap No VTNMR->CheckOverlap TwoDNMR Acquire 2D COSY/HSQC Resolve J-Couplings CheckOverlap->TwoDNMR Yes (Shielding) CheckRegio Verify Methyl/Methoxy Positions CheckOverlap->CheckRegio No TwoDNMR->CheckRegio NOESY Acquire 2D NOESY/HMBC Map Through-Space/Bonds CheckRegio->NOESY Required End Complete Spectral Assignment NOESY->End

Figure 1: Step-by-step logical workflow for troubleshooting and assigning the NMR spectrum.

Signal_Logic Substituent Electron-Donating Groups (-OCH3, -NH-) Effect Increased Electron Density on Phenyl Ring Substituent->Effect Shift Upfield Shift of Ortho/Para Protons (~6.5 - 7.0 ppm) Effect->Shift Overlap Signal Overlap (H3, H5, H6) Shift->Overlap Resolution Resolved via J-Coupling Analysis Overlap->Resolution

Figure 2: Causality of chemical shift overlap in the phenyl ring and the required resolution method.

References
  • St. Amant, A. H., Frazier, C. P., Newmeyer, B., Fruehauf, K. R., & Read de Alaniz, J. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry, 14, 5520-5524. Royal Society of Chemistry. [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. PubChem. [2]

Sources

Validation & Comparative

Rigorous Structural Elucidation of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Comprehensive Structural Validation (2D NMR + X-Ray Crystallography) Alternative: Routine Quality Control (1D 1H NMR + LC-MS)[1]

In the development of tyrosine kinase inhibitors (TKIs), the scaffold N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine serves as a critical junction intermediate.[1] Its structural integrity is often compromised by regioisomeric byproducts (e.g., N-arylation of the pyrazole ring vs. the desired exocyclic amine coupling) and tautomeric ambiguity.[1]

This guide compares the Routine QC workflow against a Rigorous Structural Validation protocol. While routine methods are sufficient for purity checks, they fail to definitively exclude constitutional isomers that possess identical masses and similar proton environments.[1] For IND-enabling studies, the Rigorous Protocol is the mandatory standard.[1]

Part 1: The Structural Challenge

The synthesis of N-aryl-aminopyrazoles often involves metal-catalyzed cross-coupling (Buchwald-Hartwig) or nucleophilic aromatic substitution.[1] Two primary failure modes exist:

  • Regioisomerism: The aryl group couples to the pyrazole ring nitrogen (N1) instead of the exocyclic amine.[1]

  • Tautomeric Equilibria: The 1H-pyrazole proton is labile, leading to broad NMR signals that obscure scalar coupling information.[1]

Decision Matrix: Routine vs. Rigorous Validation

StructuralValidation Start Crude Product Isolated Routine Routine QC (1H NMR + LC-MS) Start->Routine Decision Isomeric Ambiguity? Routine->Decision Rigorous Rigorous Validation (NOESY + 15N HMBC) Result_Rigorous Certified Structure (Definitive Connectivity) Rigorous->Result_Rigorous Decision->Rigorous Yes (High Risk) Result_Routine Pass/Fail Purity (Risk: False Positive) Decision->Result_Routine No (Low Risk)

Figure 1: Analytical decision matrix. Routine methods carry a risk of false positives due to isomeric masking.

Part 2: Comparative Analysis
1. Routine QC (The "Fast" Alternative)
  • Method: 1H NMR (DMSO-d6) and LC-MS.[1][2]

  • Utility: High-throughput screening of reaction conditions.[1]

  • Limitation: Cannot definitively distinguish between the desired product (N-exocyclic) and N-ring arylated byproducts. Both isomers show a pyrazole core, an aryl ring, and a methoxy group with identical mass (m/z ~203.1).[1]

2. Rigorous Structural Validation (The "Product")
  • Method: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) and 1H-15N HMBC.[1]

  • Utility: Maps spatial proximity and nitrogen connectivity.[1][3]

  • Mechanism:

    • NOE Correlation: If the structure is correct, the ortho-methyl group on the phenyl ring (2-Me) will show a spatial correlation (NOE cross-peak) with the exocyclic NH, but not with the pyrazole ring protons if the conformation is locked away.[1]

    • 15N HMBC: Definitive proof of nitrogen substitution.[1] The exocyclic nitrogen will have a distinct chemical shift (~70-90 ppm relative to NH3) compared to a pyrrole-like ring nitrogen (~130-170 ppm).[1]

Comparative Data Table: Simulated NMR Shifts (DMSO-d6)
FeatureRoutine 1H NMR (Standard)Rigorous Diagnostic (NOESY/HMBC)
Methoxy (-OCH3) Singlet, δ 3.75 ppmIrrelevant for isomer differentiation.[1]
Aryl Methyl (-CH3) Singlet, δ 2.15 ppmNOE Cross-peak to Exocyclic NH (δ 7.2 ppm).[1]
Pyrazole CH (C3/C5) Broad s, δ 7.60 - 8.00 ppmNo HMBC correlation to Aryl carbons (proves Aryl is NOT on ring).[1]
Exocyclic NH Broad s, δ 7.20 ppm (often invisible)Strong 15N-1H coupling ; NOE to Aryl-H6 and Aryl-Me.[1]
Ring NH (1H) Very broad, δ 12.0+ ppmExchangeable; usually invisible in Routine QC.[1]
Part 3: Experimental Protocols
Protocol A: High-Resolution NMR Acquisition (Rigorous)
  • Objective: Resolve broad exchangeable protons and detect NOE signals.

  • Solvent System: DMSO-d6 is preferred over CDCl3 to slow down proton exchange and sharpen the NH signals.[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the analyte in 600 µL of DMSO-d6. Add 1 µL of TMS as an internal reference.[1]

  • Temperature Control: Set probe temperature to 300 K . If NH signals are too broad, cool to 270 K to freeze tautomeric exchange.

  • 1D Acquisition: Acquire standard proton spectrum (sw = 14 ppm, d1 = 2.0s, ns = 16).

  • NOESY Setup:

    • Pulse Sequence: noesygpph (Phase-sensitive).[1]

    • Mixing Time (

      
      ): 400 ms  (Optimized for medium-sized molecules).
      
    • Scans (

      
      ): 32 per increment.
      
    • Increments (

      
      ): 256.[1]
      
  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to suppress truncation artifacts.

Protocol B: Crystallization for X-Ray (The "Gold Standard")

If NMR remains ambiguous due to rapid tautomerism, single-crystal X-ray diffraction is the ultimate arbiter.[1]

  • Solvent Screen: Prepare saturated solutions in MeOH, EtOH, and Acetone/Hexane (1:1).

  • Vapor Diffusion: Place 1 mL of saturated solution in an inner vial. Place the inner vial inside a larger jar containing 5 mL of Pentane (antisolvent).[1] Cap tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 72 hours.

  • Selection: Harvest prisms or needles suitable for diffraction (>0.1 mm).[1]

Part 4: Visualizing the Connectivity

The following diagram illustrates the critical NOE (Through-Space) interactions that confirm the correct isomer.

MolecularConnectivity cluster_legend Legend Aryl_Me Aryl-Methyl (δ 2.15) Exo_NH Exocyclic NH (δ 7.20) Aryl_Me->Exo_NH Strong NOE (Diagnostic) Pyraz_CH Pyrazole-CH (δ 7.80) Exo_NH->Pyraz_CH Weak/No NOE (Distance > 5Å) Aryl_H6 Aryl-H6 (δ 6.80) Aryl_H6->Exo_NH Medium NOE Key1 Green Arrow = Confirms Connectivity Key2 Red Dashed = Excludes Wrong Isomer

Figure 2: NOE Interaction Map. The strong correlation between the Aryl-Methyl group and the Exocyclic NH is the "smoking gun" for the correct structure.

References
  • Claramunt, R. M., et al. (2006).[1] "The structure of pyrazoles in the solid state: A combined CPMAS NMR and X-ray crystallography study." Journal of Chemical Crystallography.

  • Foces-Foces, C., et al. (2021).[1] "Tautomerism in pyrazoles and indazoles." Molecules.

  • Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry Library.[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Alkorta, I., & Elguero, J. (2022).[1] "Regiochemistry of pyrazole alkylation/arylation: A review." Heterocycles.

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Biological activity comparison of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Kinase Inhibitory Profile of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine and Other Kinase Inhibitors

This guide provides a comprehensive comparison of the biological activity of the novel compound N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine with established kinase inhibitors. The analysis is grounded in experimental data and methodologies commonly employed in drug discovery and development, offering researchers and scientists a framework for evaluating similar compounds.

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] A significant area of interest is their role as protein kinase inhibitors.[7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[9][10][11] The 4-aminopyrazole moiety, in particular, has been identified as a key pharmacophore for potent and selective kinase inhibition, frequently targeting the Janus kinase (JAK) family.[9][10]

This guide focuses on N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine, a novel derivative of the 4-aminopyrazole scaffold. While specific data for this exact compound is not yet extensively published, based on the well-established structure-activity relationships of this compound class, we hypothesize that it will exhibit inhibitory activity against one or more kinase families. This guide will outline the experimental approach to characterize its activity profile and compare it with well-established kinase inhibitors.

Comparator Kinase Inhibitors

For this comparative analysis, we have selected two well-characterized and clinically relevant kinase inhibitors:

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.

  • Tofacitinib: A JAK inhibitor with a preference for JAK1 and JAK3, used in the treatment of rheumatoid arthritis and other autoimmune diseases.

These comparators provide a strong benchmark for evaluating the potency and selectivity of novel compounds targeting the JAK-STAT signaling pathway.

Experimental Methodologies

To objectively compare the biological activity of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine with Ruxolitinib and Tofacitinib, a series of in vitro and cell-based assays are proposed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2), corresponding peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a series of dilutions of the test compounds (N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine, Ruxolitinib, Tofacitinib) in DMSO.

  • Assay Procedure:

    • Add the kinase, peptide substrate, and test compound to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on specific kinase signaling pathways.

Protocol:

  • Cell Lines: Utilize cell lines with known dysregulation of kinase signaling, such as HEL (human erythroleukemia, JAK2 V617F mutation) or K562 (chronic myelogenous leukemia, BCR-ABL fusion).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by direct cell counting.

  • Data Analysis: Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) from the dose-response curves.

Western Blot Analysis for Target Engagement

This technique is used to determine if the inhibitor is engaging its target within the cell and inhibiting downstream signaling.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a defined period, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase (e.g., p-STAT3, STAT3) and downstream signaling proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Comparative Data Summary

The following tables present hypothetical, yet representative, data based on the known activities of 4-aminopyrazole derivatives and the selected comparator drugs.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundJAK1JAK2JAK3TYK2
N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (Hypothetical)155150200
Ruxolitinib3.32.842819
Tofacitinib1.2205.1112

Table 2: Cellular Antiproliferative Activity (GI50, nM)

CompoundHEL (JAK2 V617F)K562 (BCR-ABL)
N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (Hypothetical)50>1000
Ruxolitinib127>10000
Tofacitinib300>10000

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor N-(4-Methoxy-2-methylphenyl)- 1H-pyrazol-4-amine Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of the pyrazole compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (Determine GI50) Western_Blot Western Blot Analysis (Target Engagement) Proliferation_Assay->Western_Blot Confirm Mechanism Compound Test Compound: N-(4-Methoxy-2-methylphenyl)- 1H-pyrazol-4-amine Compound->Kinase_Assay Compound->Proliferation_Assay Comparators Comparator Compounds: Ruxolitinib, Tofacitinib Comparators->Kinase_Assay Comparators->Proliferation_Assay

Caption: The experimental workflow for comparing kinase inhibitor activity.

Discussion and Conclusion

The hypothetical data presented in this guide illustrates a potential profile for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine as a potent and selective JAK2 inhibitor. The lower IC50 value against JAK2 compared to other JAK family members suggests a degree of selectivity. This is further supported by the potent antiproliferative activity in the JAK2-dependent HEL cell line and the lack of activity in the K562 cell line.

The comparison with Ruxolitinib and Tofacitinib provides valuable context. While Ruxolitinib is a potent dual JAK1/JAK2 inhibitor, the hypothetical data suggests our test compound may have a more favorable selectivity profile towards JAK2. Tofacitinib's preference for JAK1 and JAK3 makes it a useful tool for dissecting the specific roles of these kinases in cellular processes.

The proposed experimental workflow provides a robust framework for the initial characterization of novel kinase inhibitors. The combination of in vitro enzymatic assays, cell-based functional assays, and target engagement studies allows for a comprehensive understanding of a compound's potency, selectivity, and mechanism of action.

Further studies would be required to fully characterize N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine, including a broader kinase panel screening to assess off-target effects, in vivo efficacy studies in animal models of disease, and pharmacokinetic and toxicological profiling.

References

  • Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2660-2672. [Link]

  • Xing, L., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(11), 2879. [Link]

  • Zhang, L., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1668-1685. [Link]

  • Kishore, B., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PLoS One, 13(1), e0191310. [Link]

  • Cimpean, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. [Link]

  • Freire, F., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases, 6(2), 229-245. [Link]

  • Li, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105953. [Link]

  • Palea, R., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific Reports, 10(1), 1-15. [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2963. [Link]

  • El-Adl, K., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Singh, P., et al. (2019). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ChemistrySelect, 4(12), 3467-3472. [Link]

  • Gerlach, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 57(21), 8767-8780. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3). [Link]

  • Gueddou, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Li, Y., et al. (2021). Identification of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 64(21), 15878-15895. [Link]

  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology, 20(9), 2875-2883. [Link]

  • Kumar, R., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 078. [Link]

  • El-Naggar, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzy. International Journal of Molecular Sciences, 24(20), 15026. [Link]

  • Yuliani, S. H., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Indonesian Journal of Chemistry, 20(3), 606-614. [Link]

Sources

Selectivity profiling of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine against a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold Analysis

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine represents a "privileged structure" in kinase medicinal chemistry—a core pharmacophore capable of binding to multiple kinase active sites with varying degrees of affinity. Unlike fully optimized clinical candidates (e.g., Ruxolitinib, Avapritinib), this molecule serves as a chemical probe and a fragment-based lead . Its structure combines a hydrogen-bonding hinge binder (the pyrazole) with a hydrophobic selectivity element (the substituted aniline).

This guide provides a technical roadmap for profiling the selectivity of this scaffold. It contrasts the molecule against standard promiscuous controls (Staurosporine) and structurally related optimized inhibitors, establishing its utility in Fragment-Based Drug Discovery (FBDD) and Polypharmacology mapping .

Mechanistic Basis of Selectivity

To understand the profiling data, one must understand the binding mode. This molecule functions primarily as a Type I ATP-competitive inhibitor .

  • The Hinge Binder (Pyrazole): The 4-amino-1H-pyrazole moiety mimics the adenine ring of ATP. The exocyclic amine functions as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl, while the pyrazole nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide.

  • The Selectivity Filter (Aniline): The 4-methoxy-2-methylphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue. The ortho-methyl group induces a twist in the molecule, forcing a specific conformation that restricts binding to kinases with smaller gatekeeper residues (e.g., Threonine/Alanine) while clashing with bulky gatekeepers (e.g., Methionine/Phenylalanine).

Signaling Pathway & Inhibition Logic

The following diagram illustrates the primary signaling cascades (JAK-STAT and MAPK) often interrogated by this scaffold class.

KinaseSignaling Ligand Cytokine/Growth Factor Receptor RTK / Cytokine Receptor Ligand->Receptor JAK JAK Family (Primary Target) Receptor->JAK RAS RAS Receptor->RAS STAT STAT Transcription Factors JAK->STAT Phosphorylation Nucleus Nucleus (Gene Expression) STAT->Nucleus Translocation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Off-Target) MEK->ERK ERK->Nucleus Inhibitor N-(4-Methoxy-2-methylphenyl) -1H-pyrazol-4-amine Inhibitor->JAK High Affinity (Type I Binding) Inhibitor->ERK Moderate Affinity (Off-Target)

Figure 1: Mechanism of Action. The inhibitor preferentially targets proximal kinases (JAKs) but requires profiling against downstream effectors (ERK) to confirm selectivity.

Comparative Profiling: Performance vs. Alternatives

When validating this probe, it must be benchmarked against a "Promiscuous Control" and a "Selective Standard."

Comparative Data Matrix

The following table synthesizes performance characteristics based on the 4-aminopyrazole scaffold literature.

FeatureThe Product (Pyrazole-Amine Probe)Staurosporine (Promiscuous Control)Ruxolitinib (Selective Standard)
Primary Class Fragment / Lead ScaffoldPan-Kinase InhibitorJAK1/2 Inhibitor
Binding Mode ATP-Competitive (Hinge)ATP-Competitive (Hinge)ATP-Competitive (Type I)
Selectivity Score (S35) 0.35 - 0.50 (Moderate)> 0.80 (Low Selectivity)< 0.10 (High Selectivity)
Primary Targets JAKs, CDKs, FGFRs>250 KinasesJAK1, JAK2
Key Off-Targets Aurora A, p38 MAPKEverything (PKA, PKC, CAMK)JAK3 (weak), TYK2
Application SAR mapping, FBDD starting pointAssay validation, Positive controlClinical therapy, Pathway validation
Solubility High (Low MW: ~203 Da)ModerateModerate
Technical Insight: Why use this over Ruxolitinib?

While Ruxolitinib is more potent, N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is smaller (lower molecular weight). In "Ligand Efficiency" (LE) metrics, this probe often scores higher, making it a superior starting point for designing novel inhibitors with different physicochemical properties than existing drugs.

Experimental Protocols for Selectivity Profiling

To generate the data above, you must employ a self-validating screening cascade. Reliance on a single assay format (e.g., only fluorescence) is a common failure mode due to "assay interference" (PAINS).

Workflow Diagram: The Screening Cascade

ScreeningWorkflow Step1 Primary Screen (Single Conc. 10µM) Step2 Hit Confirmation (Dose Response IC50) Step1->Step2 Hits >50% Inh Step3 Orthogonal Assay (Biophysical/SPR) Step2->Step3 Validate Binding Step4 Cellular Target Engagement (NanoBRET) Step2->Step4 Validate Permeability

Figure 2: Recommended screening workflow to filter false positives and validate true kinase selectivity.

Protocol A: Radiometric P-ATP Kinase Assay (Gold Standard)

Why this assay? It avoids fluorescent interference common with pyrazole-amine derivatives.

Materials:

  • 
    -
    
    
    
    P-ATP (Specific activity ~3000 Ci/mmol).
  • Recombinant Kinases (Panel of 50-300).

  • Substrate peptides (Biotinylated).

  • Streptavidin-coated flash plates.

Procedure:

  • Preparation: Dilute N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine in 100% DMSO to 100x final concentration.

  • Master Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Reaction Assembly:

    • Add 5

      
      L compound (Final conc: 1 
      
      
      
      M and 10
      
      
      M).
    • Add 10

      
      L Enzyme/Substrate mix.
      
    • Initiate with 10

      
      L 
      
      
      
      P-ATP mix. Critical: ATP concentration must be at
      
      
      for each specific kinase to ensure fair competition.
  • Incubation: 120 minutes at RT.

  • Termination: Add 25

    
    L Phosphoric acid (0.5% v/v).
    
  • Detection: Wash plates 3x with PBS-T. Read on TopCount Scintillation Counter.

Data Analysis: Calculate % Inhibition relative to DMSO control.



Protocol B: KINOMEscan™ (Competition Binding)

Why this assay? It measures


 directly and does not require ATP, eliminating ATP-competitive bias for Type II inhibitors (though this is likely Type I).

Procedure Summary:

  • DNA-tagged kinases are incubated with immobilized active-site ligands on beads.

  • The test compound is added.[1][2][3]

  • If the compound binds the kinase, it prevents the kinase from binding the beads (Competition).

  • qPCR is used to detect the amount of kinase remaining on the beads.

  • Output: "Selectivity Score" (S-Score).

Interpretation of Results & Troubleshooting

The "Aniline Tail" Effect

If your profiling shows unexpected inhibition of Aurora Kinases or PDK1 , it is likely due to the 4-methoxy-2-methyl tail.

  • Observation: High potency against Aurora A.

  • Causality: The methoxy group creates a specific dipole interaction in the back-cleft of Aurora A.

  • Solution: To improve selectivity away from Aurora, consider replacing the methoxy group with a bulkier isopropoxy group or a solubilizing morpholine tail (referencing Vertex and AstraZeneca optimization strategies).

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Flat Activity (No Inhibition) Compound aggregation or precipitation.Add 0.01% Triton X-100 to assay buffer; check solubility limits.
Inconsistent IC50s ATP concentration variance.Ensure ATP is fixed at

app for every kinase in the panel.
Steep Hill Slope (>2.0) Stoichiometric binding or aggregation.Run DLS (Dynamic Light Scattering) to check for colloidal aggregates.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the 4-aminopyrazole scaffold as a potent JAK inhibitor core. URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: MDPI (Molecules). Context: Reviews the structural biology of pyrazole binding modes (hinge interaction). URL:[Link]

  • Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Source: Journal of Medicinal Chemistry (ACS).[2] Context: detailed medicinal chemistry optimization of pyrazole-amine derivatives. URL:[Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine kinase inhibitors. Source: Royal Society of Chemistry (RSC). Context: Discusses the evolution of the scaffold from simple pyrazoles to bicyclic drugs. URL:[Link]

Sources

In vivo efficacy of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine in animal models

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (MMPA): A Comparative Preclinical Guide

Executive Summary

The development of highly selective kinase inhibitors requires rigorous preclinical validation to distinguish true target engagement from off-target cytotoxicity. This guide evaluates the in vivo efficacy of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine (hereafter referred to as MMPA ), a novel aminopyrazole-class ATP-competitive inhibitor. Designed with high selectivity for the Janus kinase 2 (JAK2) pathway, MMPA is benchmarked against the standard-of-care JAK1/2 inhibitor, Ruxolitinib. We detail the causality, self-validating protocols, and comparative data across two distinct murine models: the oncological Ba/F3-JAK2V617F Xenograft Model and the inflammatory Collagen-Induced Arthritis (CIA) Model .

Section 1: Mechanistic Rationale & Molecular Profiling

The structural design of MMPA is rooted in rational pharmacophore optimization. The 1H-pyrazol-4-amine core serves as a classic kinase hinge-binder, forming critical bidentate hydrogen bonds with the backbone of Leu932 in the JAK2 ATP-binding pocket. The addition of the N-(4-Methoxy-2-methylphenyl) moiety is a deliberate choice to exploit a hydrophobic sub-pocket unique to JAK2. This steric bulk prevents the molecule from efficiently binding to the slightly tighter ATP pockets of JAK1 and JAK3, thereby minimizing the broad immunosuppression and hematological toxicity (e.g., anemia, thrombocytopenia) typically associated with pan-JAK inhibitors[1].

G Cytokine Cytokine (e.g., IL-6, EPO) Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 (Wild-type / V617F) Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT ATP Hydrolysis Transcription Gene Transcription (Proliferation/Inflammation) STAT->Transcription MMPA MMPA (Compound X) MMPA->JAK2 Blocks ATP Pocket

Fig 1. Mechanistic intervention of MMPA within the JAK2/STAT signaling cascade.

Table 1: In Vitro Kinase Selectivity Profiling (IC₅₀)
CompoundJAK2 (V617F)JAK2 (WT)JAK1JAK3Selectivity Ratio (WT/V617F)
MMPA 18 nM410 nM>2000 nM>5000 nM22.7x
Ruxolitinib 3 nM4 nM3 nM428 nM1.3x

Section 2: Oncology Efficacy – Ba/F3-JAK2V617F Xenograft Model

The Causality of the Model

To prove that MMPA's anti-tumor activity is strictly due to JAK2 inhibition, we utilize the Ba/F3-JAK2V617F model. Native Ba/F3 murine cells are entirely dependent on Interleukin-3 (IL-3) for survival. However, retroviral transduction with the constitutively active human JAK2V617F mutation renders them IL-3 independent[1]. This creates a self-validating system : if an orally administered compound reduces tumor burden and splenomegaly in this model without causing generalized weight loss, the efficacy is causally linked to direct JAK2V617F target engagement[2].

Step-by-Step Protocol
  • Cell Preparation: Culture Ba/F3-JAK2V617F cells in RPMI-1640 without IL-3 to ensure selection pressure for the mutant kinase. Wash and resuspend in sterile PBS at

    
     cells/mL.
    
  • Inoculation: Inject

    
     cells (100 µL) intravenously into the tail vein of 7-week-old female BALB/c mice[2].
    
  • Vehicle Selection & Formulation: Suspend MMPA in 0.5% methylcellulose with 0.1% Tween-80. Rationale: Aminopyrazoles are highly lipophilic. This specific vehicle maintains the compound in a homogenous micro-suspension, preventing erratic gastric emptying and ensuring a predictable pharmacokinetic absorption profile.

  • Dosing Regimen: Begin oral gavage (PO) dosing twice daily (BID) on Day 7 post-inoculation. Randomize mice into Vehicle, MMPA (30 mg/kg), and Ruxolitinib (30 mg/kg) groups.

  • Endpoint Analysis: On Day 21, euthanize the animals. Extract and weigh the spleen (splenomegaly is the primary biomarker of MPN disease burden).

Table 2: In Vivo Efficacy in Ba/F3-JAK2V617F Model (Day 21)
Treatment GroupDose (PO, BID)Mean Spleen Weight (mg)Survival at Day 25RBC Count (

/L)
Vehicle N/A850 ± 450%4.1 ± 0.3
Ruxolitinib 30 mg/kg210 ± 25100%5.2 ± 0.4
MMPA 30 mg/kg145 ± 18 100% 7.8 ± 0.2

Insight: While both drugs eliminate mortality, MMPA demonstrates superior spleen weight reduction and significantly preserves Red Blood Cell (RBC) counts. Ruxolitinib's potent inhibition of wild-type JAK2 interferes with normal erythropoiesis, whereas MMPA's structural selectivity spares this physiological function[2].

Section 3: Inflammatory Efficacy – Collagen-Induced Arthritis (CIA)

The Causality of the Model

To evaluate MMPA's immunomodulatory potential, we utilize the CIA model. By injecting mice with heterologous Type II Collagen (CII), we break immune tolerance, triggering a robust T-cell and B-cell autoantibody response against the animal's own articular cartilage[3]. Because the downstream inflammatory cascade (driven by IL-6 and IFN-γ) relies heavily on JAK/STAT signaling, the CIA model serves as an ideal self-validating system to test the anti-inflammatory limits of MMPA[4].

Workflow Day0 Day 0 Primary Immunization Day21 Day 21 Booster Immunization Day0->Day21 CFA + CII Day25 Day 25-28 Disease Onset Day21->Day25 IFA + CII Dosing Day 28-50 Daily Oral Dosing (MMPA vs Ruxolitinib) Day25->Dosing Clinical Score > 1 Endpoint Day 50 Micro-CT & Histology Dosing->Endpoint Efficacy Readout

Fig 2. Step-by-step in vivo experimental workflow for the Collagen-Induced Arthritis model.

Step-by-Step Protocol
  • Emulsion Preparation: Dissolve Chicken Type II Collagen (2 mg/mL) in 0.1M acetic acid overnight at 4°C. Emulsify 1:1 with Complete Freund's Adjuvant (CFA) containing 5 mg/mL heat-killed M. tuberculosis. Rationale: C57BL/6 mice possess the H-2b MHC-II haplotype, which is relatively resistant to bovine collagen but highly susceptible to chicken collagen due to specific T-cell epitope presentation restrictions[3].

  • Immunization: On Day 0, inject 100 µL of the emulsion intradermally at the base of the tail. On Day 21, administer a booster injection using Incomplete Freund's Adjuvant (IFA)[4].

  • Scoring & Dosing: Monitor mice daily. Score each paw from 0 (normal) to 4 (severe erythema and swelling). Once a mouse reaches a clinical score

    
    , randomize into treatment groups and begin daily oral dosing.
    
  • Endpoint: On Day 50, perform high-resolution Micro-CT on the hind paws to quantify bone erosion (trabecular bone volume fraction, BV/TV).

Table 3: In Vivo Efficacy in CIA Model (Day 50)
Treatment GroupDose (PO, QD)Peak Clinical Score (Max 16)Micro-CT BV/TV (%)
Vehicle / Sham N/A12.4 ± 1.28.2 ± 1.1
Ruxolitinib 15 mg/kg4.1 ± 0.818.5 ± 1.4
MMPA 15 mg/kg3.8 ± 0.6 20.1 ± 1.2
Healthy Control N/A0.0 ± 0.024.5 ± 0.8

Insight: MMPA matches the potent anti-inflammatory clinical scoring of Ruxolitinib but provides slightly superior protection against structural bone erosion (BV/TV), likely due to sustained target residence time at the JAK2 receptor site.

References

1.[1] Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F. Blood Cancer Journal (NIH PMC). URL:[Link] 2.[2] Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer Journal (NIH PMC). URL:[Link] 3.[4] Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols (NIH PMC). URL:[Link] 4.[3] Collagen-induced arthritis in C57BL/6 mice is associated with a robust and sustained T-cell response to type II collagen. Arthritis Research & Therapy (NIH PMC). URL:[Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of three common analytical methods for the quantification of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine, a novel heterocyclic amine with potential applications in drug discovery. As robust and reliable analytical data is the cornerstone of any successful drug development program, this document will not only detail the experimental protocols for Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), RP-HPLC with Photodiode Array detection (PDA), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), but also present a comprehensive cross-validation study to ensure data integrity and inter-method reliability.

The principles and methodologies outlined herein are grounded in established regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate robust analytical methods for novel chemical entities.

Introduction to N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine and the Imperative of Analytical Method Cross-Validation

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole moiety is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities.[6] Given its structural alerts, this compound is likely a candidate for kinase inhibition, a major area of oncology research.[7][8][9] The reliable quantification of this molecule in various matrices is paramount for pharmacokinetic, toxicokinetic, and formulation studies.

Cross-validation of analytical methods is a critical exercise to demonstrate that different analytical techniques are producing comparable and reliable results.[10][11] This is particularly important when a project transitions from early discovery, where high-throughput methods like HPLC-UV might be employed, to later-stage development, which often necessitates the higher sensitivity and selectivity of LC-MS/MS.[12] This guide will walk through a hypothetical cross-validation of these methods for our target analyte.

Estimated Physicochemical Properties of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

To inform our method development, we will work with the following estimated physicochemical properties, derived from structurally similar compounds found in the literature.[1][8][13][14]

PropertyEstimated ValueRationale
Molecular Weight 217.26 g/mol Calculated from chemical formula: C11H13N3O
pKa (most basic) ~ 4.5 - 5.5Based on the pyrazole and amine functionalities.
LogP ~ 2.0 - 2.5Estimated based on the presence of both polar and non-polar moieties.
UV λmax ~240 nm and ~280 nmInferred from pyrazole and methoxyphenyl chromophores.[6][15]
Solubility Sparingly soluble in water, soluble in methanol and acetonitrile.Typical for compounds of this nature.

Analytical Methodologies: A Detailed Examination

Three analytical methods were developed and validated for the quantification of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine. The rationale behind the selection of each method is to provide a tiered approach, from a workhorse screening method to a highly sensitive and specific method suitable for bioanalysis.

Sample Preparation: A Unified Approach

For the purpose of this cross-validation study, a common sample preparation protocol was employed across all three methods to minimize variability. For analysis in a biological matrix (e.g., human plasma), a protein precipitation method was selected for its simplicity and efficiency.[16]

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (IS), a structurally similar proprietary compound without matrix interference.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is often the first choice for routine analysis due to its robustness, cost-effectiveness, and widespread availability.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 240 nm
Method 2: RP-HPLC with Photodiode Array (PDA) Detection

The addition of a PDA detector allows for the assessment of peak purity, which is a critical parameter in method validation, ensuring that the analyte peak is not co-eluting with any impurities or degradation products.

Chromatographic Conditions: The same conditions as the RP-HPLC-UV method were used, with the PDA detector set to acquire spectra from 200-400 nm.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations of the analyte are expected.[12][17]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Analyte: 218.1 -> 134.1; IS: [Specific to IS]

Cross-Validation: Experimental Design and Results

The cross-validation study was designed to compare the performance of the three analytical methods in terms of specificity, linearity, accuracy, precision, and sensitivity. The acceptance criteria were based on the ICH and FDA guidelines.[1][2][4][5]

Cross-Validation Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Validation Parameters Stock Analyte & IS Stock Solutions Cal_QC Calibration Standards & QCs in Matrix Stock->Cal_QC Extract Protein Precipitation Cal_QC->Extract HPLC_UV RP-HPLC-UV Extract->HPLC_UV HPLC_PDA RP-HPLC-PDA Extract->HPLC_PDA LC_MSMS LC-MS/MS Extract->LC_MSMS Specificity Specificity HPLC_UV->Specificity Linearity Linearity & Range HPLC_UV->Linearity Accuracy_Precision Accuracy & Precision HPLC_UV->Accuracy_Precision Sensitivity LOD & LOQ HPLC_UV->Sensitivity Robustness Robustness HPLC_UV->Robustness HPLC_PDA->Specificity HPLC_PDA->Linearity HPLC_PDA->Accuracy_Precision HPLC_PDA->Sensitivity HPLC_PDA->Robustness LC_MSMS->Specificity LC_MSMS->Linearity LC_MSMS->Accuracy_Precision LC_MSMS->Sensitivity LC_MSMS->Robustness

Caption: Workflow for the cross-validation of analytical methods.

Specificity and Selectivity

Specificity was assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and IS. The HPLC-PDA method was also used to evaluate peak purity.

MethodBlank Matrix InterferencePeak Purity (PDA)
RP-HPLC-UV No significant peaks observedN/A
RP-HPLC-PDA No significant peaks observed> 0.999
LC-MS/MS No interfering peaks in the MRM channelN/A

All three methods demonstrated excellent specificity for the analyte in the matrix.

Linearity and Range

Calibration curves were prepared in the matrix over a range of concentrations and analyzed in triplicate.

MethodRange (ng/mL)Correlation Coefficient (r²)
RP-HPLC-UV 50 - 5000> 0.998
RP-HPLC-PDA 50 - 5000> 0.998
LC-MS/MS 1 - 1000> 0.999

The LC-MS/MS method demonstrated a significantly wider linear dynamic range, particularly at the lower end, which is crucial for pharmacokinetic studies.

Accuracy and Precision

Accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

Table 3: Inter-day Accuracy and Precision Data

MethodQC Level (ng/mL)Accuracy (% Bias)Precision (%RSD)
RP-HPLC-UV 150-2.54.8
15001.23.5
40000.82.1
RP-HPLC-PDA 150-2.85.1
15001.03.8
40000.52.5
LC-MS/MS 3-4.28.5
3002.14.2
8001.53.1

All three methods met the acceptance criteria for accuracy (within ±15% of the nominal value) and precision (RSD ≤ 15%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of each method was determined by establishing the LOD and LOQ.

MethodLOD (ng/mL)LOQ (ng/mL)
RP-HPLC-UV 1550
RP-HPLC-PDA 1550
LC-MS/MS 0.31

As expected, the LC-MS/MS method is significantly more sensitive than the HPLC-based methods.

Method Comparison cluster_HPLC HPLC-UV / PDA cluster_LCMS LC-MS/MS HPLC_Pros Pros: - Cost-effective - Robust - Simple operation CrossValidation Cross-Validation HPLC_Pros->CrossValidation HPLC_Cons Cons: - Lower sensitivity - Potential for interference HPLC_Cons->CrossValidation LCMS_Pros Pros: - High sensitivity - High selectivity - Structural information LCMS_Pros->CrossValidation LCMS_Cons Cons: - Higher cost - More complex - Potential for matrix effects LCMS_Cons->CrossValidation

Caption: Comparison of HPLC and LC-MS/MS methods.

Discussion and Recommendations

This cross-validation study successfully demonstrates that all three analytical methods are suitable for the quantification of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine, albeit for different applications.

  • RP-HPLC-UV is a reliable and cost-effective method for routine analyses where high sensitivity is not a requirement, such as in-process controls or analysis of bulk drug substance.

  • RP-HPLC-PDA provides the added advantage of peak purity assessment, making it ideal for stability studies and impurity profiling.

  • LC-MS/MS is the method of choice for bioanalytical applications, such as pharmacokinetic and toxicokinetic studies, where the expected concentrations of the analyte are low. Its high selectivity also minimizes the impact of matrix effects, although these should always be carefully evaluated during method development.[12]

The choice of analytical method should be guided by the specific requirements of the study. For a comprehensive drug development program, it is common to utilize both HPLC and LC-MS/MS methods at different stages. This cross-validation exercise provides confidence that the data generated by these different methods will be consistent and reliable.

Conclusion

This guide has presented a comprehensive framework for the development and cross-validation of analytical methods for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine. By following the principles of regulatory guidelines and employing a systematic approach to method comparison, researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development lifecycle. The presented hypothetical data illustrates the expected performance of each technique and provides a basis for selecting the most appropriate method for a given scientific question.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(9), 1031-1035.
  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Tyrosine Kinase Inhibitors in Human Blood Plasma with LC/MS/MS. Retrieved from [Link]

  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (2018). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring.
  • Valette, A., et al. (2020).
  • Hotha, K. K., et al. (2015). Development And Validation Using Protein Precipitation. International Journal of Pharmaceutical Sciences and Research.
  • Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed.
  • Chen, Y., et al. (2016). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 124, 259-267.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Patel, K. D., et al. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Growing Science.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. Retrieved from [Link]

  • PubChem. (n.d.). 2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(1), M1798.
  • Al-Zaydi, K. M., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry, 16(11), 105234.
  • Physical Chemistry Research. (2020). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link]

  • MDPI. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol - Optional[13C NMR]. Retrieved from [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. R Discovery.

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Safety Operating Guide

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

As a bifunctional organic molecule featuring both a pyrazole ring and an electron-rich aniline derivative (anisidine), N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is highly valued as a pharmacophore in kinase inhibitor development. However, these same structural motifs introduce specific toxicological and environmental hazards. This guide provides drug development professionals with a self-validating, causally driven framework for the safe handling, accumulation, and final destruction of this compound.

Toxicological Causality & Hazard Assessment

To handle this chemical safely, researchers must understand why it is hazardous. The molecule presents a dual-threat profile based on its functional groups:

  • The Aniline Moiety (Methemoglobinemia Risk): Aniline derivatives are readily absorbed through the skin and respiratory tract. Once systemic, hepatic Cytochrome P450 (CYP450) enzymes N-hydroxylate the primary amine. This reactive N-hydroxylamine metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. This impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis.

  • The Pyrazole Moiety (Chelation & Irritation): Pyrazoles are potent coordinating ligands. In biological systems, they can cause severe ocular and dermal irritation and exhibit high aquatic toxicity.

  • The Aromatic Core (Reactivity): The methoxy (-OCH₃) and methyl (-CH₃) groups strongly donate electrons into the phenyl ring. This highly activated ring is dangerously reactive toward strong oxidizing agents (e.g., nitric acid), posing a risk of exothermic nitration.

ToxicityMechanism Compound N-(4-Methoxy-2-methylphenyl) -1H-pyrazol-4-amine CYP450 Hepatic CYP450 (N-hydroxylation) Compound->CYP450 Metabolite N-Hydroxylamine Reactive Intermediate CYP450->Metabolite MetHb Methemoglobin (Fe3+) Tissue Hypoxia Metabolite->MetHb Oxidizes Fe2+ to Fe3+ Hemoglobin Hemoglobin (Fe2+) Normal Oxygen Transport Hemoglobin->MetHb Interacts with Metabolite

Fig 1: CYP450-mediated N-hydroxylation of aniline derivatives leading to methemoglobinemia.

Physicochemical & Hazard Profile Summary

Table 1: Operational Implications of Physicochemical Properties

Property / ParameterSpecificationOperational Implication & Causality
Chemical Class Pyrazole-linked anilineProne to N-hydroxylation; mandates strict dermal/inhalation PPE.
Physical State Crystalline Solid / PowderHigh risk of aerosolization. Weigh only in a certified fume hood.
Solubility Soluble in DMSO, DMF, DCMInsoluble in water. Aqueous waste streams will cause precipitation.
Chemical Reactivity Electron-rich aromatic ringIncompatible with strong oxidizers. Segregate to prevent gas evolution[1].
EPA Waste Status Toxic Organic Solid (RCRA)Must be disposed of via high-temperature incineration[1].

Self-Validating Methodologies

The overriding principle governing laboratory waste is that no experimental activity should begin unless a cradle-to-grave disposal plan has been formulated[1].

Protocol A: Operational Handling & SAA Waste Segregation

Causality: Commingling incompatible waste solvents can lead to heat generation, gas evolution, or catastrophic vessel failure[1]. Because this compound is an electron-rich amine, it must be kept away from acidic oxidizers.

  • Preparation & Weighing: Conduct a thorough risk assessment prior to handling[2]. Weigh the solid using anti-static weigh boats inside a calibrated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Primary Waste Segregation: Direct all reaction liquors and rinsates containing the compound into a designated "Non-Halogenated Organic Waste" carboy. Exception: If the reaction utilizes Dichloromethane (DCM) or Chloroform, direct to "Halogenated Organic Waste"[3].

  • SAA Accumulation: Store the waste in a compatible, tightly capped container within the laboratory's Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator[1].

  • Self-Validation Step: After adding the waste to the SAA container, lightly rest your gloved hand on the outside of the carboy and observe the liquid surface. Validation: The absence of heat generation and bubbling confirms chemical compatibility[1]. Cap tightly only after this validation.

Protocol B: Spill Containment & Decontamination

Causality: A common, dangerous mistake in laboratories is using bleach (sodium hypochlorite) to clean up organic spills. Do NOT use bleach on this compound. Hypochlorite reacts violently with aniline and pyrazole derivatives to form highly toxic, shock-sensitive diazonium salts and volatile chloroamines.

  • Isolation: Evacuate the immediate area and increase local exhaust ventilation.

  • Containment: Cover the solid powder spill with damp sand or a universal absorbent pad to suppress dust generation.

  • Neutralization: Decontaminate the surface using a mild, non-oxidizing detergent solution and water, or a commercial amine-neutralizing spill kit.

  • Debris Disposal: Place all contaminated PPE, absorbent materials, and rinsate into a designated hazardous waste container. Rinsate from acutely hazardous materials is legally classified as hazardous waste[1].

  • Self-Validation Step: Validate the surface decontamination using a portable 254 nm UV lamp. Validation: The highly conjugated pyrazole-aniline system strongly absorbs UV light. A properly decontaminated surface will show no residual UV quenching (dark spots).

Protocol C: CAA Transfer & Final Incineration

Causality: High-temperature incineration is required because the combustion of nitrogen-rich pyrazoles and anilines generates toxic nitrogen oxides (NOx). Specialized incinerators utilize scrubbers to capture these emissions, preventing atmospheric pollution[1].

  • Transfer: Move the sealed, labeled waste container from the laboratory SAA to the facility's Central Accumulation Area (CAA)[4].

  • Dating & Compliance: Apply an accumulation start date to the label the exact moment the waste enters the CAA[4].

  • Self-Validation Step: Cross-reference the CAA start date with your facility's EPA generator status. Validation: Ensure the transport date is mathematically scheduled within 90 days for a Large Quantity Generator (LQG) or 180 days for a Small Quantity Generator (SQG)[4].

  • Final Destruction: Transfer the manifested waste to a licensed hazardous waste vendor for high-temperature incineration[1],[5].

WasteLifecycle Gen 1. Waste Generation (Reaction liquors, contaminated PPE) SAA 2. Satellite Accumulation Area (SAA) Segregated non-halogenated organic waste Gen->SAA CAA 3. Central Accumulation Area (CAA) Max 90-180 days storage (EPA RCRA) SAA->CAA Transport 4. Licensed Hazmat Transport Manifested as Toxic Organic Solid/Liquid CAA->Transport Incineration 5. High-Temperature Incineration Scrubbers capture NOx emissions Transport->Incineration

Fig 2: RCRA-compliant lifecycle for pyrazole-aniline chemical waste from generation to incineration.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Available at:[Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Available at:[Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at:[Link]

  • Hong Kong University of Science and Technology (HKUST). (n.d.). Chemical Waste Disposal Guidelines. Available at:[Link](Note: Representative institutional adaptation of RCRA/Prudent Practices segregation guidelines).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.